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Colominic acid (sodium salt)

Cat. No.: B10855352
M. Wt: 973.8 g/mol
InChI Key: XXHABLJGTHVDJU-UHFFFAOYSA-K
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Description

Historical Context and Discovery within Glycobiology

The journey into understanding colominic acid began in the mid-20th century, a period of burgeoning research in glycobiology. In 1957, Guy T. Barry and Walther F. Goebel made a pivotal discovery while studying the encapsulated, gram-negative bacterium Escherichia coli K-235. wikipedia.orgucsd.edu They isolated an acidic carbohydrate from the culture medium of this microorganism, which they named "colominic acid". nih.govsemanticscholar.org This substance was identified as a polymer of N-acetylneuraminic acid (Neu5Ac), a type of sialic acid. nih.govsemanticscholar.org

The discovery was significant as it was the first time a polymer of sialic acid was identified in a bacterial source. semanticscholar.org Prior to this, sialic acids, first isolated by Gunnar Blix in 1936 from salivary mucins, were primarily associated with animal tissues. oup.comnih.gov The identification of colominic acid in E. coli broadened the known distribution of polysialic acids and hinted at their diverse biological roles beyond the animal kingdom. researchgate.net This finding spurred further research into the presence and function of polysialic acids in other bacteria, leading to the discovery of similar capsular polysaccharides in pathogens like Neisseria meningitidis. wikipedia.org

Definition and Structural Relationship to Other Polysialic Acids

Colominic acid is defined as a homopolymer of N-acetylneuraminic acid (Neu5Ac) residues. nih.govontosight.ai These monomer units are linked together by α-2,8-glycosidic bonds. ontosight.ai Structurally, it is a linear polysaccharide with no complex branching. biologyinsights.com The degree of polymerization, meaning the number of Neu5Ac units in a chain, can vary, with reported lengths ranging from 8 to over 200 residues. taylorfrancis.comgoogle.com This variation in chain length can influence its biological properties. wikipedia.org

Polysialic acids (polySia) are a class of glycans characterized by repeating sialic acid units. wikipedia.org While colominic acid is specifically an α-2,8-linked homopolymer of Neu5Ac, other forms of polysialic acids exist with different linkage types and compositions. For instance, some bacteria produce polysialic acids with α-2,9-glycosidic linkages or alternating α-2,8 and α-2,9 linkages. researchgate.netnih.gov The sialic acid monomers themselves can also be modified, such as through O-acetylation, which adds to the structural diversity of this polymer family. nih.gov

Table 1: Structural Comparison of Colominic Acid and Other Polysialic Acids

Feature Colominic Acid Other Bacterial Polysialic Acids
Monomer Unit N-acetylneuraminic acid (Neu5Ac) Can be Neu5Ac or other sialic acid derivatives
Linkage Type Primarily α-2,8 Can be α-2,9 or alternating α-2,8/α-2,9
Structure Linear homopolymer Can be homopolymers or heteropolymers

| Modifications | Can be O-acetylated at C-7 or C-9 of the sialic acid residue nih.gov | Can be O-acetylated at C-7 or C-8 of the sialic acid residue nih.gov |

Overview of Biological Significance in Prokaryotic Systems

In prokaryotes, particularly in certain strains of Escherichia coli, colominic acid is a key component of the bacterial capsule. frontiersin.org This capsular polysaccharide plays a crucial role in the bacterium's interaction with its environment and host organisms.

One of the primary functions of the colominic acid capsule is to aid in the evasion of the host's immune system. biologyinsights.comfrontiersin.org The structure of colominic acid is chemically identical to polysialic acid found on the surface of certain host cells, such as the neural cell adhesion molecule (NCAM). nih.govgoogle.com This molecular mimicry allows the bacteria to be recognized as "self" by the host's immune system, thereby preventing an effective immune response. google.com

The highly negative charge and large hydrated volume of the colominic acid polymer also create a physical barrier around the bacterial cell. wikipedia.org This shield can protect the bacterium from various host defense mechanisms, including phagocytosis and complement-mediated killing. frontiersin.org The anti-adhesive properties of polysialic acid can also modulate the bacterium's interactions with host cells. wikipedia.org

Furthermore, the ability to produce colominic acid is considered a significant virulence factor for pathogenic strains of E. coli, such as those causing neonatal meningitis. frontiersin.org The presence of the colominic acid capsule is directly linked to the bacterium's ability to survive in the bloodstream and invade the central nervous system.

Table 2: Research Findings on Colominic Acid in Prokaryotes

Research Focus Key Findings
Production in E. coli Specific strains of E. coli, like K-235 and C-8, are known producers. wikipedia.orgnih.gov Optimal production is influenced by culture conditions such as carbon and nitrogen sources, pH, and temperature. nih.gov
Biosynthesis The synthesis of colominic acid requires the activated sugar nucleotide CMP-N-acetylneuraminic acid (CMP-Neu5Ac). oup.comresearchgate.net The polymerization is catalyzed by specific sialyltransferases. usbio.netcreative-enzymes.com

| Role in Pathogenesis | The colominic acid capsule acts as a virulence factor, primarily by mimicking host structures to evade the immune system. frontiersin.org It contributes to the resistance of bacteria to host innate immunity. frontiersin.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H54N3Na3O25 B10855352 Colominic acid (sodium salt)

Properties

Molecular Formula

C34H54N3Na3O25

Molecular Weight

973.8 g/mol

IUPAC Name

trisodium;5-acetamido-6-[2-[5-acetamido-6-[2-[5-acetamido-2-carboxylato-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxylato-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylate;methane

InChI

InChI=1S/C33H53N3O25.CH4.3Na/c1-10(40)34-19-13(43)4-31(56,28(50)51)59-26(19)23(48)17(8-38)57-33(30(54)55)6-15(45)21(36-12(3)42)27(61-33)24(49)18(9-39)58-32(29(52)53)5-14(44)20(35-11(2)41)25(60-32)22(47)16(46)7-37;;;;/h13-27,37-39,43-49,56H,4-9H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,50,51)(H,52,53)(H,54,55);1H4;;;/q;;3*+1/p-3

InChI Key

XXHABLJGTHVDJU-UHFFFAOYSA-K

Canonical SMILES

C.CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)(C(=O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Structural Features and Conformational Landscape of Colominic Acid Sodium Salt

Primary Structure: Glycosidic Linkage and Monosaccharide Composition

The primary structure of colominic acid is defined by its repeating monosaccharide unit and the specific glycosidic bond that links these units together. It is a linear homopolymer composed exclusively of N-acetylneuraminic acid (Neu5Ac) monomers. pnas.orgfrontiersin.orgresearchgate.net These Neu5Ac residues are connected by α(2→8)-ketosidic linkages. pnas.orgacs.orgmdpi.com This specific linkage involves the hydroxyl group on carbon 8 of one Neu5Ac residue and the anomeric carbon (carbon 2) of the adjacent residue. The presence of a carboxyl group on each Neu5Ac monomer imparts a strong negative charge to the polymer at physiological pH, making it a polyanion. thermofisher.com The repeating unit of the sodium salt has the chemical formula (C₁₁H₁₆NNaO₈)n. sigmaaldrich.com

PropertyDescription
Monosaccharide Unit N-acetylneuraminic acid (Neu5Ac)
Polymer Type Linear Homopolymer
Glycosidic Linkage α(2→8)
Common Name Polysialic Acid (PSA)
Repeating Unit Formula (C₁₁H₁₆NNaO₈)n

Degree of Polymerization and Molecular Weight Distribution Analysis

The degree of polymerization (DP) of colominic acid is not a single value but rather a distribution, reflecting the number of Neu5Ac residues in the polymer chain. Commercial preparations of colominic acid are typically polydisperse, containing a mixture of chains with varying lengths. oup.comucl.ac.uk The DP can range from as few as 8 to over 100 residues, with some bacterial forms reaching up to 230 units. thermofisher.comnih.gov This variability in chain length is a critical structural feature, as the biological and physical properties of polysialic acid can be dependent on its DP. nih.govresearchgate.net

Several analytical techniques are employed to characterize the DP and molecular weight distribution of colominic acid. A prominent method is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). This technique leverages the negative charge of the polymer and can resolve homologous series of colominic acid with a DP of up to 140. thermofisher.comtechnologynetworks.com Other methods include derivatization with fluorescent labels like 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by High-Performance Liquid Chromatography (HPLC), which can resolve polymers with a DP of up to approximately 90. oup.com Gel permeation chromatography is also used to assess molecular weight and polydispersity. ucl.ac.uk For example, commercially available colominic acid can have an approximate average molecular weight of 30,000 g/mol , while fractionated samples with narrower distributions and specific molecular weights (e.g., 6.2 kDa and 22.7 kDa) can be prepared for specific studies. sigmaaldrich.comucl.ac.uk

Analysis MethodResolvable Degree of Polymerization (DP)Reference
HPAE-PAD (Sodium Nitrate (B79036) Gradient)Up to 140 thermofisher.comtechnologynetworks.com
HPAE-PAD (Sodium Acetate Gradient)Up to 100 technologynetworks.com
DMB-HPLCUp to 90 oup.com

Solution Conformation and Dynamic Properties

The three-dimensional structure of colominic acid in solution is not a static entity but a dynamic landscape of conformations. While early studies based on NMR data proposed the existence of a stable helical structure, subsequent and more detailed NMR relaxation studies have challenged this view. acs.orgmdpi.com The current consensus is that colominic acid in solution behaves predominantly as a flexible random coil, characterized by significant internal and segmental motion. acs.orgresearchgate.net The notion of a persistent, rigid helix is not supported by evidence from these advanced relaxation experiments, which indicate that the pyranose rings and the glycosidic linkages possess comparable and considerable flexibility. acs.org

However, this does not entirely preclude the existence of helical motifs. Molecular dynamics simulations suggest that while helical conformations are not the dominant species in free solution, they may exist transiently or be induced upon interaction with other molecules, such as antibodies or cell surface receptors. frontiersin.orgmdpi.com

Divalent cations, such as Ca²⁺ and Mn²⁺, have been shown to modulate the structure and interactions of polysialic acid. researchgate.net These ions can interact with the carboxylate groups, potentially stabilizing specific conformational epitopes and promoting binding to proteins like antibodies. researchgate.net The interaction between polysialic acid and its specific antibodies is known to be largely electrostatic in nature. researchgate.net

Furthermore, at acidic pH, colominic acid can undergo intramolecular lactonization. This process involves the formation of an ester bond between the carboxyl group of one residue and a hydroxyl group (often at C-9) of an adjacent residue. acs.org Lactonization neutralizes the negative charge, reduces the polymer's flexibility, and significantly increases the stability of the acid-labile α(2→8) glycosidic linkages against hydrolysis. acs.org

The concept of a single, defined conformation for colominic acid in solution is an oversimplification. NMR and computational studies have revealed significant conformational heterogeneity. pnas.orgacs.orgmdpi.com The polymer exists as an ensemble of rapidly interconverting conformations. This dynamic nature is a key feature of its structure.

Molecular dynamics (MD) simulations have provided further insight into this flexibility, showing that even for short oligomers, multiple conformations are in equilibrium. mdpi.com The reducing end of the polymer adds another layer of heterogeneity; its thermodynamically preferred β-anomeric configuration places the hydroxyl group at C-2 in a position to form a stable hydrogen bond with the carboxylate of the subsequent residue, creating a unique and stable structural motif at the chain's terminus. nih.gov This inherent flexibility and conformational diversity are thought to be crucial for the molecule's ability to engage with a variety of biological partners. frontiersin.org

Structural Isomerism and Branching Patterns

Colominic acid, as defined from its E. coli source, is a strictly linear polysaccharide. thermofisher.com There is no evidence in the scientific literature to suggest the presence of branching in its structure. Its structural definition is that of a homopolymer of α(2→8)-linked N-acetylneuraminic acid.

While the broader family of sialic acid-containing glycans exhibits tremendous isomeric diversity, this does not apply to the specific structure of colominic acid. For instance, sialic acids can be linked to other sugars via α(2→3), α(2→6), or α(2→9) linkages, and other types of polysialic acids with α(2→9) linkages exist (e.g., in Neisseria meningitidis serogroup C). frontiersin.org However, these represent different molecules, not isomers of colominic acid. Similarly, the sialic acid family includes over 50 structural variations based on different core structures (like Neu5Gc or Kdn) and modifications (such as O-acetylation or sulfation). nih.gov Again, colominic acid is specifically and exclusively composed of unmodified N-acetylneuraminic acid residues in a linear α(2→8) arrangement. Therefore, within the strict definition of colominic acid, structural isomerism and branching are not applicable features.

Biosynthesis and Biogenesis of Colominic Acid in Prokaryotic Systems

Genetic Determinants of Colominic Acid Synthesis

The genetic blueprint for colominic acid biosynthesis is encapsulated within specific biosynthetic gene clusters (BGCs). These clusters contain the genes encoding all the necessary enzymatic machinery for the synthesis and export of the polymer.

In neuroinvasive strains of E. coli K1, the genes required for the synthesis, activation, and polymerization of sialic acid are organized into a specific BGC. This gene cluster is essential for the production of the polysialic acid (PSA) capsule, a critical virulence factor. nih.govpnas.org The core genes within this cluster and their functions have been extensively studied.

Genome mining and bioinformatics tools like antiSMASH have become powerful in identifying and characterizing BGCs for various secondary metabolites, including polysaccharides. mdpi.comnih.gov While the primary focus is often on non-ribosomal peptides (NRPs) and polyketides (PKs), these tools also help delineate the architecture of saccharide-related BGCs. nih.gov The typical structure of such a cluster includes genes for monomer synthesis, transferases, and transport. youtube.comresearchgate.net

The key genes involved in the terminal polymerization pathway of colominic acid in E. coli include neuA and neuD. dntb.gov.ua These genes are part of a larger cluster that directs the entire biosynthetic process.

GeneEncoded Protein/Function
neuA CMP-sialic acid synthetase; activates sialic acid monomers.
neuB Sialic acid synthase; involved in the synthesis of the Neu5Ac monomer. nih.gov
neuC UDP-GlcNAc 2-epimerase; involved in the synthesis of the Neu5Ac precursor, ManNAc. nih.gov
neuD Polysialyltransferase; responsible for the polymerization of Neu5Ac monomers. mdpi.comresearchgate.net
neuS Often used as an alternative name for the polysialyltransferase gene in some bacterial strains.

The expression of the colominic acid biosynthetic genes is tightly regulated, often in response to environmental cues. One of the most significant regulatory factors is temperature. In E. coli K-235, the synthesis of colominic acid is strictly controlled by growth temperature. nih.gov

This temperature-dependent regulation is linked to the activity of the cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) synthetase, the enzyme encoded by the neuA gene. nih.gov The activity of this enzyme is negligible when bacteria are grown at 20°C but increases rapidly when the temperature is shifted to 37°C. nih.gov This suggests that temperature regulates the synthesis of this enzyme, thereby controlling the supply of the activated sugar nucleotide (CMP-Neu5Ac) necessary for polymerization. nih.gov

Further studies indicate that efficient synthesis of polysialic acid requires a high level of transcription of the neuD gene, which encodes the polysialyltransferase. researchgate.net The regulation of this and other genes in the cluster ensures that capsule production is coordinated with the bacterium's physiological state and environmental conditions.

Enzymatic Pathways of Sialic Acid Monomer Precursor Synthesis

Prokaryotes have evolved a de novo biosynthetic pathway for sialic acid that differs from the one found in eukaryotes. nih.govnih.gov This pathway provides the essential N-acetylneuraminic acid (Neu5Ac) monomers required for colominic acid polymerization.

The bacterial de novo pathway begins with the substrate UDP-N-acetylglucosamine (UDP-GlcNAc). The key steps are:

Conversion to ManNAc : The enzyme UDP-GlcNAc 2-epimerase (encoded by neuC) converts UDP-GlcNAc to N-acetylmannosamine (ManNAc). nih.gov

Condensation to form Neu5Ac : Neu5Ac synthase (encoded by neuB) catalyzes the condensation of ManNAc with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid (Neu5Ac) and inorganic phosphate (B84403). nih.govacs.org

This pathway is distinct from the eukaryotic route, which involves phosphorylation of ManNAc before condensation with PEP. nih.gov Once synthesized, the Neu5Ac monomer must be activated for polymerization. This is achieved by CMP-sialic acid synthetase (neuA), which catalyzes the reaction between Neu5Ac and cytidine 5'-triphosphate (CTP) to produce the high-energy donor substrate, CMP-N-acetylneuraminic acid (CMP-Neu5Ac). nih.gov

EnzymeGeneReaction
UDP-GlcNAc 2-epimerase neuCUDP-GlcNAc → ManNAc + UDP
Neu5Ac synthase neuBManNAc + PEP → Neu5Ac + Pi
CMP-sialic acid synthetase neuANeu5Ac + CTP → CMP-Neu5Ac + PPi

Mechanisms of Polysialyltransferase Activity

The final and crucial stage in colominic acid biosynthesis is the polymerization of activated sialic acid monomers, a process catalyzed by polysialyltransferase (polyST), the product of the neuD gene. This membrane-bound enzyme orchestrates the initiation, elongation, and ultimately determines the length of the polysialic acid chains. mdpi.comnih.gov

The initiation of polysialic acid synthesis is a critical step that dictates where the polymer chain will be assembled. In some systems, bifunctional sialyltransferases can initiate the polymerization process. For instance, the sialyltransferase from Campylobacter jejuni (CST) can synthesize disialylated and trisialylated oligosaccharides. oup.com These short sialylated structures can then act as acceptor substrates for the main polysialyltransferase enzymes to build upon. oup.com

The E. coli K1 polyST has been shown to recognize and utilize specific acceptor molecules to start polymerization. Studies using exogenous acceptors revealed that a structural motif containing a Siaα2,8Siaα2,3-Galactose sequence is a preferred substrate. nih.gov A linear tetrasaccharide with a terminal sialic acid residue was identified as the minimum length oligosaccharide recognized by the enzyme for efficient initiation. nih.gov This indicates that the enzyme requires a pre-existing short sialic acid structure to begin its catalytic activity efficiently.

Once initiated, the polysialyltransferase processively adds Neu5Ac units from the donor substrate, CMP-Neu5Ac, to the growing polymer chain. The E. coli K-235 membrane-bound sialyltransferase exhibits hyperbolic kinetic behavior with respect to its CMP-Neu5Ac substrate. nih.gov

The enzyme's activity is subject to inhibition, notably by the product cytidine monophosphate (CMP). CMP acts as a competitive inhibitor, blocking the incorporation of Neu5Ac into the polymer. nih.govtandfonline.com This product inhibition represents a potential feedback mechanism to regulate the rate of synthesis and the final concentration of colominic acid. nih.gov

Control of Chain Length and Termination

The degree of polymerization of colominic acid is a critical factor for its biological function and is a tightly regulated process. The chain length can vary significantly, with some strains producing polymers with over 200 sialic acid residues. nih.gov The elongation of the polysialic acid (polySia) chain occurs through the sequential addition of Neu5Ac monomers from the activated sugar donor, CMP-N-acetylneuraminic acid. nih.gov

Several factors are understood to influence the final length of the colominic acid polymer. The expression levels of the polysialyltransferase (NeuS) enzyme, which catalyzes the polymerization, play a direct role in determining the chain length. dntb.gov.ua Furthermore, the initiation of polymerization is also a key control point. Studies in E. coli K-235 have shown that the sialyltransferase complex requires an acceptor molecule of at least three Neu5Ac residues to initiate elongation, with the maximal rate of polymerization being achieved when the acceptor molecule contains five Neu5Ac residues. Free N-acetylneuraminic acid or dimers are not recognized as substrates for polymerization.

While the precise mechanism of chain termination is not fully elucidated, it is thought to be a controlled event rather than a random process. One hypothesis is that the translocation machinery itself may be involved in regulating chain length. Evidence for this comes from mutants lacking the KpsE protein, a component of the export apparatus, which have been observed to produce polysialic acid with a significantly longer average chain length. nih.gov This suggests a coupling between the polymerization and export processes, where the translocation of the growing polymer may influence its final size. Additionally, the potential for small molecules to act as chain terminators has been demonstrated, highlighting a possible mechanism for halting polymer elongation. biorxiv.org

Table 1: Factors Influencing Colominic Acid Chain Length

FactorRole in Chain Length DeterminationSupporting Evidence
Polysialyltransferase (NeuS) Expression Higher expression levels may lead to longer polymer chains.Correlation between enzyme concentration and polymer size. dntb.gov.ua
Acceptor Molecule Size A minimum of three Neu5Ac residues is required for initiation, with five residues leading to maximal elongation rates.In vitro polymerization assays with defined acceptor oligosaccharides.
Export Machinery (e.g., KpsE) Disruption of the export process can lead to the formation of longer polysialic acid chains.Analysis of mutants lacking specific export proteins. nih.gov
Chain-Terminating Molecules Small molecules can be incorporated to halt polymer elongation.Use of synthetic sialic acid analogs that act as chain terminators. biorxiv.org

Assembly and Translocation Mechanisms of Colominic Acid to the Cell Surface

The transport of the highly negatively charged colominic acid polymer from its site of synthesis in the cytoplasm to the cell surface is a complex process mediated by a dedicated ATP-binding cassette (ABC) transporter system. The genes encoding the components of this transport machinery are located in the kps gene cluster. This cluster is functionally organized into three regions, with regions 1 and 3 encoding the proteins responsible for the translocation of the polysaccharide.

The translocation across the inner membrane is facilitated by a complex composed of KpsM and KpsT. nih.govoup.com KpsM is an integral inner membrane protein with a topology of six membrane-spanning regions, with both its N- and C-termini located in the cytoplasm. nih.gov It is believed to form the channel through which the polysialic acid chain passes. KpsT is a peripheral inner membrane protein that contains a consensus ATP-binding site and is the ATPase component of the transporter. nih.govoup.com It is thought that KpsT binds to the newly synthesized colominic acid chain in the cytoplasm and brings it to the KpsM channel. The energy derived from ATP hydrolysis by KpsT then drives the translocation of the polymer across the inner membrane. nih.govoup.com

Once in the periplasm, the colominic acid chain is guided across the outer membrane to the cell surface. The proteins encoded by region 1 of the kps gene cluster are involved in this final stage of export. While the precise mechanism is still under investigation, it is believed that these proteins form a channel through the outer membrane, allowing for the final presentation of the colominic acid capsule on the bacterial surface.

A Step-by-Step Model of Colominic Acid Translocation:

Cytoplasmic Synthesis: The colominic acid polymer is synthesized in the cytoplasm by the polysialyltransferase, NeuS.

Binding to KpsT: The completed or growing polymer chain is recognized and bound by the ATP-binding protein, KpsT.

Docking at the Inner Membrane: The KpsT-polysialic acid complex docks with the integral inner membrane protein, KpsM.

ATP-Powered Translocation: KpsT hydrolyzes ATP, providing the energy to drive the translocation of the colominic acid chain through the KpsM channel into the periplasm.

Periplasmic Transit and Outer Membrane Export: The polymer is then passed to the outer membrane export complex, encoded by region 1 kps genes, for transport to the cell surface.

Comparative Biosynthesis across Different Bacterial Strains and Species

While the α-2,8-linked polysialic acid of E. coli K1 is the most well-known, other bacterial species and even different strains of E. coli produce capsular polysaccharides composed of sialic acid with different linkage types. For instance, Neisseria meningitidis serogroup B also produces an α-2,8-linked polysialic acid capsule, identical to that of E. coli K1. nih.gov However, despite the identical nature of the final product, genetic studies have revealed that the genes responsible for capsule production in these two organisms share no DNA homology, suggesting a case of convergent evolution. nih.gov

Neisseria meningitidis serogroup C produces a capsule with α-2,9-linked sialic acid, and E. coli K92 produces a capsule with alternating α-2,8 and α-2,9 linkages. nih.gov The specificity of the linkage is determined by the respective polysialyltransferase enzymes. Functional interchangeability studies have shown that the linkage specificity is solely dictated by the source of the polymerase structural gene. researchgate.net

The genetic organization of the capsule biosynthesis gene clusters also shows both similarities and differences across species. The kps gene cluster in E. coli is a well-studied example, with conserved regions for transport (regions 1 and 3) flanking a serotype-specific region for synthesis (region 2). asm.org A similar organizational structure is observed in the capsule gene clusters of Haemophilus influenzae and Neisseria meningitidis, although the order of the homologous genes can differ. nih.gov For example, the homologues of kpsT, kpsM, and kpsE in H. influenzae and N. meningitidis are arranged together in a single transcriptional unit, which is different from the organization in E. coli. nih.gov

Table 2: Comparative Features of Polysialic Acid Biosynthesis in Different Bacteria

FeatureEscherichia coli K1Neisseria meningitidis Serogroup BNeisseria meningitidis Serogroup CEscherichia coli K92
Polysaccharide Linkage α-2,8α-2,8α-2,9Alternating α-2,8 and α-2,9
Polysialyltransferase Gene neuSsiaD (functionally equivalent to neuS)siaD (with different specificity)neuS (with dual specificity)
Genetic Homology with E. coli K1 N/ANo DNA homology for capsule synthesis genes. nih.govNo DNA homology for capsule synthesis genes.Partial homology in transport genes.
Gene Cluster Organization Three-region structure (kps).Single transcriptional unit for some transport genes. nih.govSingle transcriptional unit for some transport genes.Three-region structure (kps).

Biological Distribution and Ecological Occurrence of Colominic Acid

Prevalence in Enterobacteriaceae (e.g., Escherichia coli K1, Neisseria meningitidis)

Colominic acid was first identified in Escherichia coli K1, a member of the Enterobacteriaceae family. frontiersin.orgsemanticscholar.org In this strain, it exists as a capsular polysaccharide (K1 antigen) which can be O-acetylated. frontiersin.org This capsule is a key virulence factor, contributing to the bacterium's ability to cause neonatal meningitis and other invasive diseases.

While Neisseria meningitidis is not in the Enterobacteriaceae family, it is frequently discussed alongside E. coli K1 due to its capsular polysaccharide. The serogroup B of N. meningitidis (MenB) possesses a capsule that is structurally almost identical to the colominic acid of E. coli K1, consisting of the same α-(2-8)-linked N-acetylneuraminic acid polymer. asm.orgnih.govnih.gov This structural similarity leads to immunological cross-reactivity between the two species. nih.gov Other serogroups of N. meningitidis (C, Y, and 135) also feature sialic acid in their capsules, highlighting the importance of this sugar in this genus. asm.org Similarly, E. coli K92 produces a capsular polysaccharide containing sialic acid. frontiersin.orgasm.org

The presence of this polysialic acid capsule in pathogenic bacteria is a classic example of molecular mimicry. frontiersin.org The capsule resembles polysialic acid structures found on human neural cells, which helps the bacteria evade the host's immune system. frontiersin.orgasm.org

Presence in Other Bacterial Genera and Species

The occurrence of colominic acid or structurally similar polysialic acids is not limited to E. coli and N. meningitidis. Research has identified its presence in a variety of other bacterial species, indicating a broader distribution than initially understood.

For instance, a linear homopolymer of α(2-8)-linked N-acetylneuraminic acid, identical to the capsule of group B N. meningitidis and O-acetyl-negative E. coli K1, has been isolated from Moraxella nonliquefaciens. asm.org This gram-negative rod is often isolated from human sources. asm.org Additionally, Pasteurella haemolytica, a significant veterinary pathogen, has also been shown to contain colominic acid. asm.org Some strains of Campylobacter jejuni and group B streptococci are also known to have sialic acid-containing structures on their surfaces. frontiersin.orgasm.org

The table below summarizes the occurrence of colominic acid and similar polysialic acids in various bacterial species.

Bacterial SpeciesFamily/GroupPolysaccharide StructureKey Characteristics
Escherichia coli K1 Enterobacteriaceaeα-2,8-linked polymer of N-acetylneuraminic acid (may be O-acetylated) frontiersin.orgasm.orgMajor virulence factor; involved in neonatal meningitis; exhibits molecular mimicry. frontiersin.org
Neisseria meningitidis (Serogroup B) Neisseriaceaeα-2,8-linked polymer of N-acetylneuraminic acid asm.orgStructurally identical to non-O-acetylated colominic acid; a key factor in meningococcal meningitis. asm.orgnih.gov
Escherichia coli K92 EnterobacteriaceaeContains sialic acid frontiersin.orgasm.orgAntigenically similar to N. meningitidis group C. glycoscience.ru
Moraxella nonliquefaciens Moraxellaceaeα-2,8-linked polymer of N-acetylneuraminic acid asm.orgIdentical to the capsular polysaccharide of group B N. meningitidis. asm.org
Pasteurella multocida PasteurellaceaeProduces sialidases that can act on sialic acid linkages, but some species also have capsules. asm.orgnih.govSialidase activity suggests interaction with sialic acid-containing compounds. nih.gov
Campylobacter jejuni CampylobacteraceaeCan synthesize sialic acid de novo for surface decoration. frontiersin.orgSialylated surface structures contribute to pathogenesis.

Role in Microbial Population Dynamics and Interspecies Interactions

Colominic acid and its constituent, sialic acid, play a multifaceted role in shaping microbial communities, particularly within a host environment. These roles extend beyond simple structural functions and are integral to competition, commensalism, and pathogenesis.

Immune Evasion and Competitive Advantage : By mimicking host molecules, the colominic acid capsule allows pathogenic bacteria like E. coli K1 to go undetected by the immune system. frontiersin.org This camouflage provides a significant survival advantage over non-encapsulated or more immunogenic strains, allowing the pathogen to proliferate and establish dominance in a niche. frontiersin.org

Nutrient Source : For many bacteria, sialic acid is a valuable nutrient. Some species, including certain strains of E. coli, can utilize sialic acid as their sole source of carbon. frontiersin.orgnih.gov Bacteria that produce enzymes called sialidases (or neuraminidases) can cleave terminal sialic acids from host glycoconjugates or from the capsules of other bacteria. nih.govportlandpress.com This creates a complex ecological web where the presence of a colominic acid-producing bacterium can potentially feed sialic acid-scavenging species, influencing the composition of the local microbiota. nih.gov

Biofilm Formation : Host-derived sialic acid is an important factor for biofilm formation in some species, such as Streptococcus pneumoniae and Pseudomonas aeruginosa. frontiersin.org The degradation of colominic acid could release sialic acid, thereby influencing the biofilm-forming capacity of co-existing species.

The table below outlines the key interactions influenced by colominic acid.

Interaction TypeMechanismImpact on Population Dynamics
Competition Immune Evasion : The capsule masks bacterial antigens, protecting the producer from host immune clearance. frontiersin.orgFavors the survival and proliferation of the encapsulated pathogen over non-encapsulated competitors.
Commensalism/ Parasitism Nutrient Scavenging : Sialidase-producing bacteria cleave sialic acid from colominic acid for use as a carbon source. nih.govnih.govPromotes the growth of sialic acid scavengers in the presence of colominic acid producers.
Interspecies Signaling Biofilm Modulation : Released sialic acid can promote biofilm formation in other bacterial species. frontiersin.orgCan alter the structure and stability of polymicrobial communities.

Environmental Abundance and Degradation in Natural Ecosystems

While the presence and function of colominic acid are well-documented within host organisms and laboratory settings, its abundance and fate in broader natural ecosystems like soil and water are less characterized. However, based on its chemical structure and the known metabolic capabilities of environmental microorganisms, its ecological cycle can be inferred.

Colominic acid is a biopolymer, and like other polysaccharides of bacterial origin, it is susceptible to degradation. uts.edu.au Its persistence in the environment is likely to be limited by microbial activity. The primary mechanism for its breakdown is enzymatic hydrolysis by sialidases, which are produced by a wide range of microorganisms, not just pathogens. nih.govportlandpress.com These enzymes cleave the glycosidic bonds, releasing N-acetylneuraminic acid monomers, which can then be metabolized by various microbes.

The degradation of colominic acid can also occur through non-enzymatic processes such as acid hydrolysis, although this is less specific. ucsd.edu In environments with low pH, the α-2,8 sialic acid linkages can be broken down. ucsd.edu Given that colominic acid is produced by enteric bacteria like E. coli, it is likely introduced into wastewater systems. Its degradation would be part of the broader breakdown of biological macromolecules during water treatment and in natural aquatic environments. However, specific data on the concentration and turnover rates of colominic acid in these ecosystems are not widely available.

Enzymatic Processing and Catabolism of Colominic Acid

Characterization of Colominic Acid-Specific Endosialidases

Endosialidases are a group of glycosyl hydrolases that specifically recognize and cleave internal α2,8-glycosidic bonds within polysialic acid (polySia) chains like colominic acid. researchgate.net These enzymes are distinct from exosialidases, which act on terminal sialic acid residues. acs.orgnih.gov

In the active site of endosialidases, specific amino acid residues are crucial for catalysis. For instance, in endosialidase NF (endoNF), it is suggested that a histidine residue (His-350) acts as a general acid, protonating the glycosidic linkage to facilitate the attack by an activated water molecule. researchgate.net A glutamic acid residue (Glu-581) is also positioned within the active site, and the sialic acid trimer substrate binds with its reducing end near these two catalytic residues. researchgate.net

Endosialidases exhibit a high degree of specificity for the α2,8-linked polymers of sialic acid. researchgate.net Their ability to cleave colominic acid is dependent on the degree of polymerization (DP) of the substrate. Different endosialidases have varying minimum chain length requirements for effective hydrolysis. For example, the endosialidase from bacteriophage K1F (Endo-N) requires a minimum of 8 sialic acid residues for cleavage. oup.com In contrast, another endosialidase, Endo-NE, requires a longer chain with a DP of at least 11, while a different bacteriophage endosialidase can act on chains with a DP as low as 3. oup.com

Studies comparing the activity of two bacteriophage-associated endo-N-acetylneuraminidases, from phages phi 1.2 and phi 92, have provided further insight into their specificity. nih.gov Both enzymes completely degrade colominic acid, but yield fragments of different sizes: phi 92 produces smaller fragments (1-6 NeuNAc residues) compared to phi 1.2 (2-7 NeuNAc residues). nih.gov While both enzymes act on the α2,8-linkages in colominic acid, the phi 92 enzyme can also depolymerize the E. coli K92 polysaccharide, which contains alternating α2,8- and α2,9-linkages, by predominantly cleaving the α2,8 bonds. nih.gov The Neisseria meningitidis type C polysaccharide, which consists of only α2,9-linkages, is not significantly affected by either enzyme, highlighting their preference for the α2,8-linkage found in colominic acid. nih.gov

Table 1: Substrate Specificity of Various Endosialidases
EnzymeBiological OriginMinimum DP for CleavagePrimary Linkage SpecificityReference
Endo-NBacteriophage K1FDP ≥ 8α2,8 oup.com
Endo-NEBacteriophageDP ≥ 11α2,8 oup.com
Bacteriophage EndosialidaseBacteriophageDP ≥ 3α2,8 oup.com
phi 1.2 EndosialidaseBacteriophage phi 1.2Not specified, produces DP 2-7 fragmentsα2,8 nih.gov
phi 92 EndosialidaseBacteriophage phi 92Not specified, produces DP 1-6 fragmentsα2,8 nih.gov

Endosialidases are frequently found in bacteriophages that infect bacteria possessing polysialic acid capsules, such as Escherichia coli K1. researchgate.netresearchgate.net These enzymes are often integral components of the phage's tailspike proteins. researchgate.net Their physiological role is to act as depolymerases, degrading the protective capsular polysaccharide of the host bacterium. researchgate.netnih.gov This enzymatic action allows the phage to penetrate the capsule and gain access to the bacterial outer membrane, which is a necessary step for infection. researchgate.net In the context of pathogenic bacteria, the polysialic acid capsule is a key virulence factor, helping the bacteria to evade the host's immune system through molecular mimicry. researchgate.net Therefore, the endosialidases produced by phages are critical determinants of their host specificity and infectivity. researchgate.net

Exosialidase Activity on Colominic Acid Oligomers and Polymers

Exosialidases, also known as neuraminidases, catalyze the removal of terminal sialic acid residues from glycoconjugates. nih.gov In general, most exosialidases, particularly those of human origin (hNEUs), exhibit limited to no activity on long-chain polysialic acids like colominic acid. chemrxiv.orgresearchgate.net Studies have shown that all four human neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4) have minimal or no hydrolytic activity towards polySia. chemrxiv.org While some minor hydrolysis of shorter oligosialic acids (oligoSia) has been observed, particularly by NEU1 at acidic pH and NEU2, this activity is not significant and may be partly attributable to non-enzymatic, acid-catalyzed hydrolysis. chemrxiv.org The unique chemical properties of the α2-8 glycosidic linkages in polysialic acid make them susceptible to spontaneous cleavage under mild acidic conditions, which can be found in cellular compartments like endosomes and lysosomes. chemrxiv.orgucsd.edu

In contrast to human enzymes, some bacterial exosialidases have demonstrated activity against colominic acid. For example, an exosialidase from Bacteroides fragilis is capable of hydrolyzing α2,8 bonds in colominic acid. nih.govmdpi.com Similarly, the sialidase from Arthrobacter ureafaciens can cleave sialic acid linkages, although it generally prefers α2,6 bonds. nih.gov

Table 2: Activity of Selected Exosialidases on Colominic Acid/Polysialic Acid
EnzymeOriginActivity on Colominic Acid/PolySiaOptimal pHReference
Human NEU1HumanModerate on oligoSia at acidic pH, none at pH 74.5 chemrxiv.org
Human NEU2HumanMinimal on polySia, does not cleave colominic acid5.5 chemrxiv.org
Human NEU3HumanMinimal on polySia- chemrxiv.org
Human NEU4HumanIdentified as degrading polySia, possessing exo-sialidase activity- nih.govresearchgate.net
Bacteroides fragilis SialidaseBacteriaActive, preferentially hydrolyzes α2-8 bonds- mdpi.com

Intracellular Metabolism of Sialic Acid Oligomers and Monomers Derived from Colominic Acid

Once colominic acid is broken down into oligomers and monomers by endo- and exosialidases, these smaller units can be metabolized by the cell. In bacteria, genes involved in sialic acid metabolism are often clustered in a "Nan" cluster. mdpi.com Free sialic acid molecules, such as N-acetylneuraminic acid (Neu5Ac), are transported into the cytosol. wikipedia.org

The primary catabolic pathway for Neu5Ac involves the enzyme N-acetylneuraminate lyase (also known as N-acetylneuraminic acid aldolase (B8822740) or NanA). umich.edufrontiersin.org This enzyme catalyzes the reversible cleavage of Neu5Ac into two smaller molecules: pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc). umich.edufrontiersin.org This reaction is a key step in utilizing sialic acid as a source of carbon and nitrogen. tandfonline.commdpi.com

The synthesis of sialic acids follows a different pathway, starting with the epimerization of UDP-N-acetylglucosamine to N-acetyl-D-mannosamine. umich.edu For sialic acid to be incorporated into glycoconjugates, it must first be activated. This activation occurs in the nucleus, where CMP-sialic acid synthetase catalyzes the reaction of sialic acid with cytidine (B196190) triphosphate (CTP) to form cytidine monophosphate-sialic acid (CMP-sialic acid). wikipedia.orgnih.gov This high-energy sugar nucleotide then serves as the donor for sialyltransferases, which attach sialic acid to growing glycan chains. mdpi.comnih.gov

Biotechnological Applications of Colominic Acid-Degrading Enzymes in Research

The specific enzymatic machinery that degrades colominic acid has been harnessed for various biotechnological and research applications.

Tools for Glycobiology Research : Active endosialidases are invaluable tools for studying the biological functions of polysialic acid. researchgate.netdntb.gov.ua By specifically removing polySia from cell surfaces, researchers can investigate its role in processes like neural cell adhesion, migration, and tumor progression. researchgate.netresearchgate.net

Probes for Polysialic Acid Detection : Endosialidase mutants that have been rendered catalytically inactive but retain their ability to bind to polysialic acid have been developed. researchgate.netchemrxiv.org When fused to reporter molecules like green fluorescent protein (GFP), these inactive enzymes serve as highly specific and sensitive probes for the detection and visualization of polySia in cells and tissues. researchgate.net

Production of Sialic Acid Oligomers : Endosialidases can be used for the controlled hydrolysis of inexpensive colominic acid to produce oligosialic acids of defined lengths. asm.org These oligosaccharides are valuable for research into the substrate specificity of various sialidases and sialyltransferases and have potential applications in chemical and enzymatic synthesis of complex glycans. asm.org

Development of Biodegradable Materials : The enzymatic degradability of polysialic acid by endosialidases has been exploited in materials science. Hydrogels based on colominic acid have been developed as potential scaffold materials for tissue engineering. researchgate.net These hydrogels are stable under normal physiological conditions but can be degraded in a controlled manner by the addition of endosialidase, making them a promising platform for regenerative medicine. researchgate.net

Molecular and Cellular Interactions of Colominic Acid

Interactions with Host Glycan-Binding Proteins (Mechanistic Studies)

Colominic acid's interactions with host glycan-binding proteins, particularly lectins, are central to its biological effects. These interactions are highly specific and can modulate various cellular processes.

Engagement with Sialic Acid-Binding Immunoglobulin-type Lectins (Siglecs)

Sialic acid-binding immunoglobulin-type lectins (Siglecs) are a family of I-type lectins that recognize sialic acid-containing glycans and are crucial regulators of the immune system. nih.govnih.gov Colominic acid, as a polymer of sialic acid, can engage with these receptors.

Some bacteria utilize surface sialic acids to interact with inhibitory Siglecs, such as Siglec-9 on neutrophils, which can dampen the cell's activation and bactericidal functions. nih.gov The engagement of Siglecs by sialylated pathogens can influence the functional properties of dendritic cells and macrophages, thereby affecting antigen presentation and T-helper cell polarization. nih.gov For instance, sialylated Campylobacter jejuni lipooligosaccharides can modulate dendritic cell-mediated T-cell polarization in a manner dependent on the sialic acid linkage. nih.gov

It is important to note that the interaction between sialylated structures and Siglecs can be complex, involving paired receptors with opposing functions. For example, nontypeable Haemophilus influenzae interacts with both the inhibitory Siglec-5 and the activating Siglec-14 on macrophages. nih.gov

Modulation of Receptor-Ligand Binding Events

Colominic acid can influence the binding events between various receptors and their ligands. A notable example is its effect on AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, a type of glutamate (B1630785) receptor in the central nervous system. Studies have shown that colominic acid can potentiate AMPA receptor currents. researchgate.net Kinetic modeling suggests that in the presence of colominic acid, the frequency of one of the closed states of the AMPA receptor channel becomes negligible, while the transition from one open state to another increases. researchgate.net This modulation of AMPA receptor function highlights the potential for colominic acid to influence synaptic plasticity. scispace.com

Influence on Components of the Innate Immune System (Mechanistic Investigations)

The innate immune system is the body's first line of defense against pathogens. Colominic acid can interact with key components of this system, thereby influencing its response.

Interaction with Complement System Proteins (e.g., Factor H, C3b)

The complement system is a critical part of the innate immune response. Factor H is a key regulatory protein of the alternative complement pathway, protecting host cells from complement-mediated damage by binding to C3b deposited on surfaces and facilitating its inactivation. nih.govrupress.orgfrontiersin.org The interaction between Factor H and C3b is often modulated by the presence of sialic acids on host cells. rupress.orgpnas.org

However, studies have shown that colominic acid, which is bacterial polysialic acid, has little to no effect on enhancing the binding of Factor H to C3b on activating surfaces like zymosan. nih.govpnas.orgnih.gov This is in contrast to highly sulfated glycosaminoglycans like heparin, which strongly enhance this interaction. nih.gov The specificity of the polyanion binding site on Factor H appears to depend on the number, orientation, and polymeric arrangement of sulfate (B86663) groups, which are absent in colominic acid. nih.gov While Factor H does bind to sialic acid, it shows little affinity for the polymeric form found in colominic acid. nih.gov

Impact on Phagocytic Cell Recognition and Internalization (in vitro models)

Phagocytosis is a crucial process by which immune cells engulf and destroy pathogens. The presence of a polysialic acid capsule, mimicked by colominic acid, can inhibit phagocytosis. asm.orgasm.org This is a key virulence mechanism for encapsulated bacteria.

In vitro studies have demonstrated that the addition of colominic acid can interfere with the phagocytosis of bacteria. asm.org Sialoadhesin (Siglec-1), a macrophage-specific lectin, can recognize sialylated pathogens and promote their phagocytosis and killing. nih.gov However, the molecular mimicry afforded by polysialic acid can help pathogens evade this recognition. The removal of sialic acid residues from the surface of lymphoid cells has been shown to enhance their phagocytic response, suggesting that sialylation can mask cells from phagocytic clearance. mdpi.com

Molecular Mimicry of Host Polysialic Acid Structures

One of the most significant aspects of colominic acid's interaction with the host is its ability to mimic host polysialic acid. pnas.orgnih.gov In vertebrates, polysialic acid is predominantly found on the neural cell adhesion molecule (NCAM), where it plays a vital role in neural development, plasticity, and cell migration. nih.govasm.org

Bacterial capsules composed of polysialic acid, such as that of E. coli K1, are structurally identical to the polysialic acid on NCAM. pnas.orgasm.orgnih.gov This molecular mimicry is a major virulence factor, as it allows the bacteria to evade the host immune response. pnas.orgasm.orgnih.gov The host immune system generally recognizes these bacterial capsules as "self," leading to poor immunogenicity and hampering the development of effective vaccines. pnas.orgasm.org

The structural similarity extends to the point that antibodies raised against bacterial polysialic acid can cross-react with host tissues expressing polysialic acid. oup.comresearchgate.net This mimicry can also lead to functional parallels, with colominic acid potentially sharing conformations with other polyanionic compounds like glycosaminoglycans (GAGs) and polynucleotides. oup.com

Basis for Immune Evasion and Tolerance Induction (mechanistic insights)

The primary mechanism by which colominic acid facilitates immune evasion is through molecular mimicry. The K1 polysaccharide of E. coli is structurally identical to the polysialic acid found on the embryonic form of NCAM, which is involved in neural tissue organization. oup.com This similarity renders the bacterial capsule poorly immunogenic, as the host immune system recognizes it as "self" to avoid autoimmune reactions. oup.commdpi.com This phenomenon is a key factor in the increased virulence of K1-encapsulated bacteria, allowing them to evade the host's immune surveillance. oup.com

Pathogens adorned with sialic acid, such as in the form of colominic acid, can effectively mask their antigenic sites. nih.gov This "cloaking" effect prevents the binding of antibodies and other immune recognition molecules, thereby subverting or even inhibiting the host's innate immune functions. nih.gov

Furthermore, colominic acid contributes to immune tolerance by interacting with specific regulatory receptors on immune cells. Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of inhibitory receptors expressed on various immune cells. palleonpharma.com The interaction of bacterial polysialic acids with inhibitory Siglecs can dampen immune activation. For instance, pathogens like Group B Streptococcus and E. coli K1 can engage with multiple inhibitory CD33-related Siglecs, which can downregulate the bactericidal capacity of leukocytes. oup.com This interaction helps to maintain a non-activated state in innate immune cells and counter-regulates inflammatory responses. oup.com

Another critical mechanism of immune evasion involves the complement system. The presence of sialic acid on bacterial surfaces, such as in the colominic acid capsule, can lead to the recruitment of complement factor H, a key negative regulator of the alternative complement pathway. nih.gov This interaction inhibits the activation of the complement cascade, a crucial arm of the innate immune system responsible for opsonizing and lysing pathogens. nih.govnih.gov

Implications for Immune System Dysregulation (in vitro/ex vivo studies)

In vitro and ex vivo studies have provided significant insights into how colominic acid can dysregulate the immune system. The presence of colominic acid can lead to a state of immune unresponsiveness or tolerance. For example, the poor immunogenicity of the E. coli K1 capsule, which is composed of colominic acid, has been a major hurdle in the development of effective vaccines against neonatal meningitis caused by this pathogen. mdpi.com

Studies have shown that colominic acid can directly interact with immune cells like macrophages and dendritic cells to modulate their function. ontosight.ai For instance, nanoparticles coated with colominic acid exhibit low uptake by macrophage-like cell lines in vitro, suggesting a mechanism to avoid phagocytic clearance. ibch.ru

The interaction with Siglec receptors has been a key focus of in vitro research. Desialylation of target tumor cells that express ligands for Siglec-7 and Siglec-9 has been shown to enhance the cytotoxic activity of natural killer (NK) cells. palleonpharma.com This suggests that the presence of sialic acid-containing structures, like those mimicked by colominic acid, on cell surfaces can inhibit the function of NK cells, a critical component of the anti-tumor and anti-viral immune response. In some contexts, however, the engagement of Siglec-7 on monocytes by specific ligands can induce a pro-inflammatory response, indicating the complex and cell-type-specific nature of these interactions. plos.org

Furthermore, in vitro experiments have demonstrated that colominic acid can interfere with key cellular processes. For example, it has been shown to inhibit the proliferation of cultured bovine aortic endothelial cells and injure their monolayers in a cell density-dependent manner. nih.gov

The table below summarizes key findings from in vitro and ex vivo studies on the immunomodulatory effects of colominic acid.

Cell Type/SystemExperimental ObservationImplication for Immune DysregulationReference(s)
Macrophage-like cells (RAW 264.7)Low uptake of colominic acid-coated nanoparticles.Evasion of phagocytosis. ibch.ru
Natural Killer (NK) cellsDesialylation of target cells enhances NK cell cytotoxicity.Inhibition of NK cell-mediated killing by sialylated structures. palleonpharma.com
MonocytesSiglec-7 engagement can induce pro-inflammatory cytokine production.Context-dependent modulation of monocyte activation. plos.org
Bovine Aortic Endothelial CellsInhibition of proliferation and injury to monolayers.Potential for disruption of vascular integrity. nih.gov
Hippocampal SlicesExogenous application of colominic acid impairs long-term potentiation (LTP).Potential interference with neuronal plasticity and function. researchgate.net

Role in Bacterial Pathogenesis Mechanisms (Cellular and Molecular Levels)

Colominic acid, as a key component of the bacterial capsule in pathogens like E. coli K1, is a major virulence factor that operates at the cellular and molecular level to promote infection. grantome.comnih.gov

Contribution to Adhesion, Invasion, and Intracellular Survival

The capsular polysialic acid of E. coli K1 is instrumental in the early stages of infection, including adhesion to and invasion of host cells. While some studies suggest colominic acid can prevent pathogen attachment, others indicate a more complex role. ontosight.ai For instance, the K1 capsule has been shown to be important for the adherence and invasion of macrophages, which is a critical step for bacteria to establish a high level of bacteremia. nih.gov

Once inside the host cell, the capsule plays a vital role in intracellular survival. The K1 capsule enhances the survival of E. coli within phagocytic cells, which is crucial for the bacteria to cross the blood-brain barrier. nih.gov It achieves this by modulating the trafficking of the bacteria-containing vacuoles. Specifically, the capsule helps the E. coli-containing vacuole (ECV) to avoid fusion with lysosomes, the cellular compartments responsible for degradation. nih.gov O-acetylation of the K1 capsule can further enhance this modulation of ECV trafficking. nih.gov This allows the bacteria to replicate within a protected intracellular niche, shielded from host defenses.

Interference with Host Cell Signaling Pathways

Colominic acid can interfere with host cell signaling pathways, primarily through its interaction with cell surface receptors. The binding of polysialic acids to Siglecs on immune cells is a prime example. As inhibitory receptors, many Siglecs contain immunoreceptor tyrosine-based inhibition motifs (ITIMs) in their cytoplasmic tails. nih.gov When engaged by sialic acid ligands, these ITIMs become phosphorylated and recruit phosphatases, such as SHP-1 and SHP-2, which in turn dephosphorylate key signaling molecules, leading to the downregulation of cellular activation pathways. nih.gov This inhibitory signaling can blunt the immune response to the invading pathogen.

Beyond immune cells, colominic acid has been shown to interact with other signaling molecules. For example, it can bind to the myristoylated alanine-rich C kinase substrate (MARCKS) protein. nih.gov This interaction can reduce the amount of PKC-phosphorylated MARCKS, potentially interfering with signaling cascades that regulate cell motility, secretion, and proliferation. nih.gov Additionally, in vitro studies have shown that colominic acid can potentiate AMPA receptor currents, suggesting a modulatory role in neuronal signaling. researchgate.netresearchgate.net

Modulation of Host Inflammatory Responses (cellular models)

In cellular models, colominic acid and the bacteria that produce it have demonstrated a capacity to modulate host inflammatory responses. The interaction of E. coli K1 with Siglec-13-expressing cells has been shown to result in reduced inflammatory cytokine secretion. oup.com This dampening of the inflammatory response is a key strategy for pathogens to establish a successful infection.

However, the interaction is not always immunosuppressive. In models using human monocyte-derived dendritic cells (moDCs), Fusobacterium nucleatum, which can also interact with Siglecs, induces a pro-inflammatory profile. frontiersin.org Conversely, in monocyte-derived macrophages, the same bacterium can induce a tumor-associated profile. frontiersin.org This highlights the context-dependent nature of the immune modulation by sialic acid-bearing pathogens.

The table below summarizes research findings on the role of colominic acid in bacterial pathogenesis at the cellular and molecular level.

Pathogenic MechanismCellular/Molecular EffectResearch Model/SystemConsequence for PathogenesisReference(s)
Adhesion & Invasion K1 capsule enhances adherence and invasion of macrophages.Macrophage-like cellsFacilitates establishment of bacteremia. nih.gov
Intracellular Survival Modulates trafficking of E. coli-containing vacuoles to avoid lysosomal fusion.Macrophage-like cellsPromotes bacterial replication within a protected niche. nih.gov
Interference with Host Signaling Engages inhibitory Siglec receptors, leading to downregulation of immune cell activation.Immune cells (e.g., leukocytes, microglia)Suppresses host immune response. nih.govoup.com
Interference with Host Signaling Reduces PKC-phosphorylation of MARCKS.Hippocampal neuronsAlters signaling pathways related to cell motility and proliferation. nih.gov
Modulation of Inflammation Reduces inflammatory cytokine secretion upon interaction with Siglec-13.Siglec-13 expressing cellsDampens the host inflammatory response. oup.com
Modulation of Inflammation Induces pro-inflammatory profile in dendritic cells.Human monocyte-derived dendritic cells (moDCs)Creates a pro-inflammatory microenvironment. frontiersin.org

Synthetic Methodologies for Colominic Acid and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high specificity and efficiency of enzymatic reactions. nih.gov This hybrid approach is particularly powerful for creating complex sialylated molecules. nih.gov A common strategy involves the chemical synthesis of sialic acid precursors or modified acceptor molecules, which are then used in enzyme-catalyzed reactions to build the polysaccharide chain. nih.gov

Polysialyltransferases (PSTs) are the key enzymes responsible for the polymerization of sialic acid into polySia chains. oup.com These enzymes transfer sialic acid from an activated sugar donor, typically cytidine (B196190) 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), to a growing acceptor chain. nih.govsinica.edu.tw PSTs from various sources, including bacteria like E. coli K1 and Neisseria meningitidis, as well as vertebrates such as salmonids, have been characterized and utilized for in vitro synthesis. oup.compnas.orgnih.gov

The polymerization process catalyzed by PSTs is often highly processive, meaning the enzyme adds multiple sialic acid residues without releasing the growing polymer chain. oup.com For instance, membranous sialyltransferase complexes from E. coli K-235 have been shown to rapidly elongate chains to a defined length of approximately 200 sialyl residues before terminating and initiating a new chain. nih.gov The mechanism involves the addition of sialyl residues to the non-reducing end of the nascent chains. nih.gov

Research has also explored the capabilities of different PSTs. Human polysialyltransferases, ST8Sia II and ST8Sia IV, are known to form homopolymers of Neu5Ac. nih.gov In contrast, studies on polysialyltransferases from the salmonid Coregonus maraena have revealed their ability to utilize different donor substrates (CMP-Neu5Ac, CMP-Neu5Gc, and CMP-Kdn) and generate heteropolymers, highlighting distinct specificities compared to their human counterparts. nih.gov The bifunctional sialyltransferase from Campylobacter jejuni (Cj-PST) has also been used to initiate sialic acid polymerization on synthetic lactoside acceptors. oup.com

Achieving control over the degree of polymerization (DP) is crucial for many applications. While PSTs can produce high-molecular-weight polymers, specific strategies are needed to generate well-defined oligomers. oup.commpg.de

One approach involves limiting the reaction time or substrate concentration during enzymatic polymerization. Studies with E. coli K92 PST have shown that oligosialic acid intermediates can be detected, particularly in the initial phases of the reaction, where products containing 1–8 additional sialic acid residues accumulate before the rapid formation of high-molecular-weight polymers. oup.com

Another method for producing shorter oligomers is through controlled hydrolysis of high-molecular-weight colominic acid. A facile microwave-assisted acid hydrolysis method has been developed to produce preparative quantities of short-chain oligomers (DP 1–6). nih.gov This technique offers better control and reproducibility compared to traditional acid hydrolysis methods. nih.gov

For building complex structures, a "building block" strategy can be employed, where enzymatically synthesized sialyloligosaccharides are used as defined units for further chemical or enzymatic ligation to create more complex molecules. nih.govrsc.org Solid-phase synthesis, a technique traditionally used for peptides, has also been adapted for creating sequence-controlled glycooligo(amidoamines), demonstrating a path toward highly controlled synthetic carbohydrate structures. rsc.orgacs.orgrsc.org

Chemical Synthesis of Polysialic Acid Fragments and Derivatives

Chemical synthesis offers unparalleled flexibility for creating novel sialic acid derivatives and fragments that are inaccessible through enzymatic routes. However, it faces significant challenges, particularly in controlling the stereochemistry of the glycosidic linkage. sinica.edu.tw

The formation of the α-glycosidic linkage of sialic acid is notoriously difficult due to the unique structure of the sialic acid donor, which has a sterically hindered anomeric center and an electron-withdrawing carboxyl group. tandfonline.comresearchgate.net Consequently, numerous strategies have been developed to achieve high α-selectivity.

Key factors influencing stereoselectivity include the choice of the sialyl donor's leaving group, the protecting groups on the sialic acid ring, the promoter, and the solvent. tandfonline.comresearchgate.net Various sialyl donors with leaving groups such as halides, phosphites, and thioglycosides have been extensively studied. researchgate.net

A significant breakthrough has been the modification of the C-5 amino group. The introduction of specific protecting groups at this position can dramatically enhance α-selectivity. nih.govtandfonline.com

N-Troc-sialyl donor: An N-2,2,2-trichloroethoxycarbonyl (Troc) protected sialyl donor has been shown to provide high yields and excellent α-stereoselectivity in glycosylation reactions with various acceptors, particularly when using a nitrile solvent like acetonitrile. tandfonline.com

Diacetyl Strategy: Protecting the acetamido group as a diacetyl imide (NAc₂) substantially increases the rate of glycosylation reactions and improves yields. The NAc₂ group can be easily converted back to the natural N-acetyl (NHAc) group under mild basic conditions. frontiersin.org

Carbonate Protection: The use of a 5,7-O-carbonate fused Kdn thioglycoside donor, when promoted with NIS/TfOH, affords Kdn glycosides with excellent α-selectivity. acs.org Conversely, a non-fused donor can lead to β-Kdn glycosides under different activation conditions. acs.org

Cyclic Protection: 5,4-N,O-cyclic carbamates and N-acyl-5-N,4-O-carbonyl protected sialyl donors have also been developed to improve α-selectivity, especially for constructing challenging α(2→8) and α(2→9) linkages. nih.govfrontiersin.orgresearchgate.net

The table below summarizes some stereoselective glycosylation strategies for sialic acid.

Sialyl Donor StrategyKey FeatureOutcomeReference
N-Troc Sialyl DonorN-2,2,2-trichloroethoxycarbonyl protection at C-5High yield and high α-stereoselectivity tandfonline.com
Diacetyl Imide (NAc₂)Diacetyl protection of the C-5 acetamido groupEnhanced glycosylation rate and improved yields frontiersin.org
5,7-O-Carbonate Fused DonorCyclic carbonate protection on the sialic acid ringExcellent α-selectivity for Kdn glycosides acs.org
5-N,4-O-Carbonyl ProtectionCyclic carbamate (B1207046) formation between C-4 and C-5Increased α-selectivity, especially for α(2→8) linkages nih.govresearchgate.net

The polyhydroxylated nature of sialic acid necessitates a complex series of protection and deprotection steps during chemical synthesis. rsc.org The choice of protecting groups is critical to ensure that only the desired hydroxyl group reacts and to influence the stereochemical outcome of the glycosylation.

Commonly used protecting groups for the hydroxyl functions are acyl groups like acetyl (Ac) or benzoyl (Bz), and ether groups like benzyl (B1604629) (Bn). nih.gov The carboxyl group is typically protected as a methyl or benzyl ester. The challenge lies in the selective deprotection of these groups at the end of the synthesis. For example, the N-glycolyl group, found in Neu5Gc, is sensitive to the basic conditions often used to remove acyl protecting groups, which can complicate synthetic routes. nih.gov

Strategies have been developed to address these challenges. The "diacetyl strategy" simplifies deprotection as one acetyl group can be removed under mild basic conditions to revert to the N-acetyl group. frontiersin.org Late-stage modification is another powerful approach, where a fully assembled glycoside is chemically altered. For instance, an oxidative deamination process allows for the stereospecific replacement of the acetamido functionality on a pre-synthesized sialyl glycoside, enabling the creation of diverse analogues from a common intermediate. nih.gov

Preparation of Colominic Acid Conjugates and Functionalized Materials

The unique biological properties of colominic acid, such as its low immunogenicity and biodegradability, make it an attractive polymer for creating conjugates and functionalized materials for therapeutic and tissue engineering applications. tib.eunottingham.ac.uk

Modification of colominic acid can be achieved through several chemical routes. One common method involves the periodate (B1199274) oxidation of the non-reducing end of the polymer chain. This reaction cleaves the C7-C8 or C8-C9 bond of the terminal sialic acid residue, generating an aldehyde group that can be used for covalent coupling to the amino groups of proteins via reductive amination. nottingham.ac.ukucl.ac.uk This strategy has been used to conjugate colominic acid to enzymes like asparaginase (B612624) and catalase to improve their pharmacokinetic properties. nottingham.ac.uk

Other derivatization strategies include:

Amide and Ester Formation: Treatment of polysialic acid with EDC-HCl can yield an inter-residual delta-lactone, which can then react with amines or hydrazine (B178648) to form polysialic acid amides and hydrazides. nih.gov Alkylation of the tetrabutylammonium (B224687) salt of polysialic acid produces esters. nih.gov

Sulfation: Colominic acid can be sulfated to mimic the properties of heparin. acs.org The resulting sulfated colominic acid has been shown to bind to and potentiate the activity of fibroblast growth factors (FGFs). acs.org

Hydrogel Formation: To create scaffolds for tissue engineering, polysialic acid can be decorated with functional groups that allow for crosslinking into three-dimensional hydrogels. tib.eu Crosslinking strategies include "click" chemistry, photopolymerization, and hydrazone formation. tib.eu These hydrogels can be further functionalized by immobilizing bioactive molecules like RGD peptides to improve cell-scaffold interactions. tib.eu

Surface Functionalization: Colominic acid has been used to functionalize materials like electrospun scaffolds and glass surfaces for applications in nerve regeneration. nih.gov It can also be conjugated to liposomes to create sterically stabilized drug delivery systems. ucl.ac.uk

The table below lists examples of colominic acid conjugates and functionalized materials.

Conjugate/MaterialSynthetic StrategyApplicationReference
Asparaginase-Colominic AcidPeriodate oxidation and reductive aminationImproved enzyme pharmacokinetics nottingham.ac.uk
Sulfated Colominic AcidSulfation with sulfur trioxide pyridine (B92270) complexHeparin mimetic, FGF binding acs.org
Polysialic Acid HydrogelsDerivatization and crosslinking (e.g., click chemistry)Scaffolds for nerve tissue engineering tib.eu
Colominic Acid-LiposomesCovalent conjugation to lipid headgroupsSteric stabilization for drug delivery ucl.ac.uk
Collagen-GlycomimeticGrafting of peptide mimics of polysialic acidRegulation of neural cell behavior nih.gov

Bioconjugation Techniques for Research Probes

The chemical conjugation of colominic acid to other molecules, such as proteins or labels, is a key strategy for developing research probes. These methods primarily target the unique functional groups of the polysaccharide chain.

A prevalent technique involves the selective oxidation of the vicinal diol group located at the non-reducing end of the colominic acid chain. nih.govgoogle.com Mild oxidation with sodium periodate (NaIO4) cleaves the bond between C7 and C8 of the terminal sialic acid residue, generating a reactive aldehyde group. google.comresearchgate.net This aldehyde can then be coupled to a molecule containing a primary amine, such as a protein, through reductive amination. The process first forms a Schiff's base, which is then stabilized by reduction with a selective agent like sodium cyanoborohydride (NaCNBH3) to create a stable, covalent bond. google.com This site-specific modification ensures that the integrity of the polysaccharide chain is largely maintained.

Another approach utilizes N-hydroxysuccinimide (NHS) ester chemistry. google.com Colominic acid can be derivatized to introduce a terminal amine or hydrazide group, which can then be reacted with an NHS-ester-containing reagent. google.com This method allows for the attachment of a wide variety of molecules. Bifunctional crosslinkers, such as disuccinimidylglutarate (DSG) or bis(sulfosuccinimidyl) suberate (B1241622) (BS3), can also be used to link derivatized colominic acid to proteins. google.com

Oxime ligation represents another powerful bioconjugation strategy. This method involves the reaction between an aminooxy-functionalized molecule and a carbonyl group (aldehyde or ketone). juniperpublishers.com By functionalizing either the colominic acid or the target probe with the appropriate reactive partner, a stable oxime bond can be formed under mild, aqueous conditions. juniperpublishers.com The chemical attachment of colominic acid to therapeutic proteins has been shown to improve their stability and extend their circulation time in vivo. acs.orggoogle.com

Table 1: Summary of Bioconjugation Techniques for Colominic Acid

Conjugation MethodReactive Group on Colominic AcidKey ReagentsResulting LinkageReference
Reductive AminationTerminal Aldehyde (from oxidation)Sodium periodate (NaIO4), Sodium cyanoborohydride (NaCNBH3)Secondary Amine google.com
NHS Ester ChemistryTerminal Amine/Hydrazide (derivatized)N-hydroxysuccinimide (NHS) esters, Bifunctional crosslinkers (e.g., DSG, BS3)Amide google.com
Oxime LigationTerminal Aldehyde or Aminooxy group (derivatized)Aminooxy- or Aldehyde-functionalized probesOxime juniperpublishers.com

Integration into Biomaterials and Scaffolds

The unique properties of colominic acid, including its hydrophilic and biodegradable nature, make it an attractive component for constructing biomaterials and tissue engineering scaffolds. nih.govtib.eu Its integration can be achieved by forming hydrogels or by incorporating it into existing matrices like collagen.

Hydrogel Formation

Polysialic acid-based hydrogels can be synthesized by crosslinking individual colominic acid chains into a three-dimensional, water-insoluble network. tib.euacs.org One method involves dissolving colominic acid in an alkaline solution and adding a crosslinking agent such as diepoxyoctane. acs.orgsci-hub.se This reaction results in a hydrogel with a very high water content (up to 99.2%), which is stable under physiological conditions and non-cytotoxic. acs.orgsci-hub.se

More advanced strategies, such as "click" chemistry, have also been employed. tib.eu For this, colominic acid is first modified to introduce azide (B81097) or alkyne functionalities. The subsequent copper-catalyzed reaction between these modified chains leads to the formation of a stable hydrogel network. tib.eu The degree of derivatization can be controlled to ensure the resulting hydrogel remains biodegradable by enzymes like endosialidase. tib.eu

Integration into Scaffolds

Colominic acid can be physically integrated, or "doped," into other biomaterial scaffolds to enhance their biological performance. nih.gov Research has shown that incorporating colominic acid into collagen-based materials can create a matrix that promotes cell adhesion and proliferation. nih.govpolysia.org For instance, cell lines relevant to neurobiological studies, such as PC-12 and immortalized Schwann cells, have demonstrated enhanced proliferation on collagen-colominic acid (C-CA) matrices. nih.gov This suggests that such composite materials have potential for applications in tissue engineering, particularly for peripheral nerve regeneration. nih.govnih.gov To further improve cell-scaffold interactions, these hydrogels can be coated with other biomolecules like collagen I, poly-L-lysine, or Matrigel. acs.orgsci-hub.se

Table 2: Examples of Colominic Acid-Based Biomaterials

Biomaterial TypeMethod of PreparationKey Components/ReagentsKey FeatureReference
Polysialic Acid HydrogelChemical CrosslinkingColominic acid, NaOH, DiepoxyoctaneHigh water content (97.5-99.2%), non-cytotoxic acs.orgsci-hub.se
Polysialic Acid Hydrogel"Click" ChemistryAzido- and Alkyno-modified colominic acid, Copper catalystTunable degradation, potential for peptide immobilization tib.eu
Collagen-Colominic Acid MatrixDoping/MixingCollagen, Colominic acid (CA)Enhanced cell proliferation for nerve and liver cell lines nih.gov

Advanced Analytical Techniques for Colominic Acid Characterization and Quantification

High-Resolution Mass Spectrometry for Oligomer Profiling and Structural Elucidation

Mass spectrometry (MS) is a powerful technique for polymer analysis, offering high sensitivity and the ability to determine absolute molecular weights. waters.com For colominic acid, which is prone to degradation and exists as a heterogeneous mixture of different chain lengths (oligomers), specific MS approaches are essential.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and versatile method for characterizing synthetic polymers. bruker.comwpmucdn.com It provides absolute molecular weights, unlike relative values obtained from techniques like gel permeation chromatography (GPC). waters.combruker.com This allows for the direct determination of the polymer length distribution and the calculation of average masses such as the number-average molecular weight (Mn) and weight-average molecular weight (Mw). bruker.comsigmaaldrich.com

Due to the labile nature of the glycosidic bonds in polysialic acids, a key preparatory step for successful MALDI-TOF MS analysis is lactonization. nih.govresearchgate.net This chemical modification stabilizes the polymer chains, enabling the detection of high molecular weight species. nih.govresearchgate.net Studies have shown that with this approach, polysialic acid chains with at least 100 sialic acid units can be readily detected. researchgate.net While highly effective for polymers with narrow dispersity, MALDI-TOF MS can be less accurate for highly polydisperse samples (Mw/Mn > 1.2); in such cases, it can be coupled with GPC for more precise analysis. waters.com

FeatureDescriptionReference
Principle Soft ionization technique that measures the mass-to-charge ratio of intact polymer chains, providing absolute molecular weights. bruker.comwpmucdn.com
Sample Prep On-target lactonization is often required to stabilize the labile glycosidic linkages of colominic acid. researchgate.netacs.org
Information Determines polymer repeating units, sum mass of end-groups, and polymer length distribution (Mn, Mw). bruker.com
Sensitivity Highly sensitive, capable of detecting submicrogram amounts of analyte and chains up to 100 sialic acid units. researchgate.netacs.org
Limitation May provide inaccurate molecular weight values for highly polydisperse polymers unless coupled with a separation technique like GPC. waters.com

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS), is invaluable for analyzing the fine structure of colominic acid. science.gov ESI is considered a soft ionization technique, but standard methods using a heated capillary can still cause in-source fragmentation of labile molecules like colominic acid. acs.orgresearchgate.net

To overcome this, gentler ionization methods have been developed. Subambient Pressure Ionization with Nanoelectrospray (SPIN) has proven effective for analyzing colominic acid. science.govacs.org By minimizing thermal decomposition, SPIN-LC-MS allows for a much more extensive coverage of sialic acid polymer chains and the detection of labile N-glycans without the need for chemical derivatization to stabilize the structure. acs.orgacs.org This enhanced sensitivity and gentleness facilitates the elucidation of polymer features with high efficiency, which is often unattainable with conventional ESI-LC-MS methods. science.govacs.org

TechniqueAdvantages for Colominic Acid AnalysisDisadvantages for Colominic Acid AnalysisReference
Conventional ESI-MS Can be coupled with LC for separation and quantification.The heated capillary can cause in-source fragmentation of labile glycosidic bonds. acs.orgresearchgate.net
SPIN-ESI-MS Gentler ionization preserves labile structures, allowing for extended coverage of polymer chains without derivatization.Not as widely available as conventional ESI sources. science.govacs.orgresearchgate.net

Tandem mass spectrometry (MS/MS) is a crucial tool for the detailed structural elucidation of colominic acid, providing information on glycosidic linkages and monomer sequence. acs.orgnih.gov The technique involves isolating a specific polymer ion (a precursor ion) and subjecting it to fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide structural information. mdpi.com

For polysialic acids, MS/MS spectra are typically dominated by fragments resulting from the cleavage of the glycosidic linkages. acs.org This allows for the unambiguous confirmation of the connectivity between the sialic acid monomers. For instance, analysis of methylated colominic acid by gas-liquid chromatography-mass spectrometry confirmed the presence of (2→8) linkages. nih.gov More advanced LC-MS/MS methods, often involving permethylation and derivatization, enable the rapid and simultaneous relative quantitation of different glycosidic linkages within a polysaccharide. nih.govucdavis.edu Furthermore, specific modifications, such as oxidation of the nonreducing end of the polymer, can be used in conjunction with MS/MS to determine the sequence of acetylated and non-acetylated sialic acid residues within the chain. acs.org

MethodAnalytical ApproachInformation GainedReference
ESI-MS/MS Isolation and fragmentation of precursor ions in an ion trap.Characterization of nonderivatized or derivatized oligo/polysialic acids. acs.org
MALDI-TOF-MS/MS Fragmentation analysis combined with MALDI ionization.Provides detailed characterization of both short and long polysialic acid species. acs.org
GLC-MS Analysis of methylated and methanolyzed polysaccharides.Identification of specific tri-O-methyl derivatives to confirm linkage positions, such as (2→8) for colominic acid. nih.gov
UHPLC/MRM-MS Permethylation, hydrolysis, and PMP derivatization followed by monitoring specific precursor-product ion transitions.Rapid and simultaneous relative quantitation of various glycosidic linkages. nih.govucdavis.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed atomic-level structural information on molecules in solution. For a complex polymer like colominic acid, various NMR experiments are used to assign chemical structures and determine three-dimensional conformations.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the primary structural characterization of colominic acid. 1D ¹H and ¹³C NMR spectra provide a fingerprint of the molecule, and studies have shown a perfect correlation between the ¹³C NMR spectra of colominic acid and K1-polysialic acid, confirming their identical primary structure. researchgate.net

2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), are used to make complete and unambiguous assignments of all the proton (¹H) and carbon (¹³C) signals. researchgate.netcsus.edu

COSY experiments identify protons that are coupled to each other, typically through three chemical bonds (e.g., H3-H4).

TOCSY experiments reveal entire spin systems, connecting all the protons within a single sialic acid monomer. researchgate.net

HSQC correlates directly bonded protons and carbons, allowing for the assignment of the carbon skeleton. csus.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for identifying the glycosidic linkage between adjacent sialic acid residues. researchgate.net

Together, these experiments confirm the α-2,8-glycosidic linkage and the anomeric configuration of each sialic acid unit in the polymer chain. researchgate.net

While other NMR experiments define the covalent structure, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the three-dimensional structure and conformation of colominic acid in solution. nanalysis.com These techniques detect correlations between protons that are close to each other in space (< 5 Å), regardless of whether they are connected through chemical bonds. nanalysis.comcolumbia.edu

NOESY is used to identify through-space interactions. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive probe of internuclear distances. columbia.edu

ROESY is often preferred for medium-sized molecules like colominic acid oligomers, as the standard NOE effect can become zero in this molecular weight range, whereas the ROE is always positive. columbia.edunih.govblogspot.com

ExperimentPrincipleInformation Obtained for Colominic AcidReference
NOESY Detects through-space dipole-dipole interactions (Nuclear Overhauser Effect).Provides internuclear distances, revealing spatial proximity of protons and helping to define the 3D conformation. nanalysis.comcolumbia.edu
ROESY Detects NOE in the rotating frame; effective for molecules where the standard NOE is near zero.Defines main chain conformation and secondary structures, particularly useful for medium-sized oligomers of colominic acid. nih.govblogspot.com

Chromatographic Methods for Separation and Analysis

Chromatography is a cornerstone for the analysis of Colominic acid, enabling the separation of its components based on various physicochemical properties such as size, charge, and affinity.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique that separates molecules based on their hydrodynamic volume in solution. bitesizebio.combio-rad.com In this method, a column is packed with porous beads. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. bitesizebio.combio-rad.com Smaller molecules can enter the pores, increasing their path length and causing them to elute later. bitesizebio.com This technique is fundamental for determining the molecular weight distribution, a key characteristic of polymeric compounds like Colominic acid.

For Colominic acid analysis, SEC is used to determine the average molecular weight (Mw) and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. For instance, high-performance gel filtration chromatography has been used to show that a purified Colominic acid product can be homogeneous with an average molecular weight of 303 kDa. researchgate.net In other studies, commercially available Colominic acid, which is often highly polydisperse, can be fractionated using other methods, and those fractions can then be analyzed by SEC. Triple detection GPC analysis of such fractions has been used to determine their specific molecular weights and low polydispersity, confirming the successful separation into more uniform batches. ucl.ac.uk The purification of Colominic acid oligomers generated through hydrolysis can also be achieved using size exclusion columns to separate the different chain lengths. nih.gov

Table 1: Example of Molecular Weight Analysis of Colominic Acid Fractions by GPC
FractionMolecular Weight (kDa)Polydispersity Index (PDI)Reference
25 mM NaCl Elution8.061.104 ucl.ac.uk
Purified Homogeneous Product303Not Reported researchgate.net
Commercial Preparation22.71.34 ucl.ac.uk

Ion-Exchange Chromatography (IEC) separates molecules based on their net surface charge. For an anionic polymer like Colominic acid, which carries a negative charge due to its carboxylate groups, anion-exchange chromatography is the method of choice. researchgate.net The polymer is loaded onto a column with a positively charged stationary phase (e.g., Q-Sepharose or DEAE-Sephadex) at a specific pH. researchgate.netnih.gov Elution is typically achieved by increasing the ionic strength of the mobile phase with a salt gradient (e.g., sodium chloride), which displaces the bound polymer from the column. researchgate.net

This technique is highly effective for profiling the charge heterogeneity of Colominic acid. Since the total negative charge is directly proportional to the number of sialic acid residues, IEC can separate Colominic acid chains based on their degree of polymerization (DP). nih.gov Longer chains with more sialic acid units will have a higher negative charge and bind more strongly to the anion-exchange resin, thus requiring a higher salt concentration to elute. nih.gov This method has been successfully used to purify crude Colominic acid from E. coli, achieving a purity of 98% and effectively removing protein contaminants. researchgate.net It is also used to fractionate polydisperse commercial preparations into more narrowly defined molecular weight ranges. ucl.ac.uk

Table 2: Conditions for Anion-Exchange Chromatography of Colominic Acid
Stationary PhaseElution ConditionsApplicationReference
Q-Sepharose FFLinear NaCl gradient in sodium phosphate (B84403) buffer (pH 7.2)Purification of crude Colominic acid to 98% purity researchgate.net
DEAE-Sephadex A-25Step-wise NaCl gradient (0.2 M to 3.0 M)Analysis of polySia-NCAM from mouse brains nih.gov
Not SpecifiedNaCl gradient (e.g., 25 mM, 100 mM)Fractionation of polydisperse commercial Colominic acid ucl.ac.uk

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful, high-resolution technique for the analysis of carbohydrates without prior derivatization. nih.gov It is particularly well-suited for separating the individual oligomers within a Colominic acid sample. The separation occurs on a specialized anion-exchange column at high pH, which keeps the sialic acid carboxyl groups ionized. thermofisher.comthermofisher.com Detection is achieved via PAD, where the carbohydrates are oxidized on the surface of a gold electrode, generating a measurable current. thermofisher.com

HPAE-PAD provides exceptional resolution of Colominic acid homologues based on their degree of polymerization (DP). thermofisher.com Research has focused on optimizing columns and elution conditions to resolve polymers with increasingly higher DP. For example, the use of a Dionex CarboPac PA200 column with a sodium nitrate (B79036) gradient has been shown to resolve Colominic acid polymers with a DP up to 140 within 90 minutes. thermofisher.comthermofisher.com This is a significant improvement over earlier methods that could resolve polymers only up to a DP of around 60-80. thermofisher.comresearchgate.net This high-resolution profiling is crucial for understanding the biosynthesis of Colominic acid and for the quality control of related biopharmaceutical products. thermofisher.com

Table 3: Performance of HPAE-PAD Columns for Colominic Acid Analysis
ColumnEluent SystemMaximum Resolved DPAnalysis TimeReference
Dionex CarboPac PA100Sodium Acetate Gradient~6068 min thermofisher.com
Dionex CarboPac PA100Sodium Nitrate Gradient~8068 min researchgate.net
Dionex CarboPac PA200Sodium Acetate Gradient~10070 min thermofisher.comthermofisher.com
Dionex CarboPac PA200Sodium Nitrate Gradient~14090 min thermofisher.comthermofisher.com
DNAPac PA-100Not Specified~90Not Specified nih.gov

Capillary Electrophoresis (CE) for High-Resolution Separation of Glycans

Capillary Electrophoresis (CE) is an analytical technique that offers extremely high resolution and efficiency for the separation of charged molecules. nih.gov Separation is based on the differential migration of analytes in an electrolyte-filled capillary under the influence of a high-voltage electric field. The migration speed is dependent on the molecule's charge-to-size ratio. nih.gov

For Colominic acid, CE is an excellent tool for separating its constituent oligomers. researchgate.net The high negative charge and the regular increase in size with each additional sialic acid monomer make the homologous series of Colominic acid ideal for CE analysis. The technique can resolve oligomers with high precision, including those with a high degree of polymerization. researchgate.net Furthermore, CE is sensitive enough to separate species with very subtle structural differences. It has been successfully used to separate and identify not only different chain lengths but also various lactonized forms of oligosialic acids, which can form under acidic conditions and differ only slightly in their pKa values. oup.com This high resolving power makes CE a valuable method for detailed structural characterization and stability studies of Colominic acid. oup.comnih.gov

Spectroscopic Methods for Higher-Order Structure (e.g., Circular Dichroism)

While chromatographic and electrophoretic methods provide information on size and charge distribution, spectroscopic techniques are required to investigate the three-dimensional or higher-order structure of Colominic acid in solution. Circular Dichroism (CD) spectroscopy is a key method for this purpose. bioanalysis.in CD measures the difference in absorption of left- and right-circularly polarized light, which arises from structural asymmetry in molecules. windows.net For polymers like Colominic acid, the CD spectrum provides a fingerprint of its secondary structure. bioanalysis.in

Studies using CD spectroscopy have provided significant insights into the conformation of Colominic acid. The results indicate that the polymer does not exist as a random coil but adopts a more ordered structure, likely a flexible helix. nih.govmdpi.com This conformation is dependent on the chain length; a minimum of nine to ten sialic acid residues are required for the polymer to adopt a stable, ordered conformation. nih.gov CD studies have also shown that this conformation is remarkably stable, showing no significant temperature-dependent transitions between 5 and 70°C and being unaffected by the presence of divalent cations like Ca²⁺ or Mg²⁺. nih.gov This information is vital for understanding the molecular basis of Colominic acid's biological properties and its interactions with other molecules. nih.govjst.go.jp

Research Applications and Methodological Utility of Colominic Acid

As a Model Polysialic Acid in Glycobiological Research

The defined, repeating structure of colominic acid makes it an ideal model for studying the complex biochemistry of polysialic acids.

Probing Sialidase and Sialyltransferase Activity and Specificity

Colominic acid serves as a crucial substrate for characterizing the activity and specificity of enzymes that synthesize or degrade polysialic acid. Sialidases (or neuraminidases), which cleave terminal sialic acid residues, and sialyltransferases, which transfer sialic acid from a donor substrate to an acceptor molecule, are both studied using colominic acid. tandfonline.comoup.com

Researchers utilize colominic acid to determine the kinetic parameters of various sialidases. For instance, a sialidase from Bacteroides fragilis was found to have a much higher affinity (lower Km value) for colominic acid compared to smaller sialylated molecules like α-2,3-sialyllactose and α-2,6-sialyllactose, indicating its preference for polymeric substrates. tandfonline.com This high affinity makes colominic acid an excellent donor of sialic acid for studying the trans-sialylation activity of certain sialidases. nih.gov In such reactions, the enzyme transfers sialic acid from colominic acid to an acceptor molecule, a process used for the enzymatic synthesis of specific sialylated oligosaccharides. tandfonline.com

The table below summarizes kinetic data for a Bacteroides fragilis sialidase, illustrating its strong preference for colominic acid.

SubstrateMichaelis Constant (Km)
Colominic Acid0.01 mM
α-2,3-Sialyllactose0.63 mM
α-2,6-Sialyllactose0.97 mM
Data sourced from a study on Bacteroides fragilis sialidase, highlighting its high affinity for colominic acid as a substrate. tandfonline.com

Furthermore, colominic acid is used in assays to measure the activity of polysialyltransferases, the enzymes responsible for creating the α-2,8-linkages that form the polymer. mdpi.com These studies are fundamental to understanding the biosynthesis of polysialic acid in both health and disease. nih.gov

Investigating Host-Pathogen Interactions and Immune Modulation in vitro

Several pathogenic bacteria, including Neisseria meningitidis serogroup B and E. coli K1, express a polysialic acid capsule that is structurally identical to colominic acid. nih.gov This capsule acts as a form of molecular mimicry, disguising the bacteria as "self" to evade the host immune system. nih.gov Colominic acid is therefore widely used in in vitro models to investigate the mechanisms of this immune evasion. cymitquimica.com

Studies have shown that the presence of a polySia capsule inhibits the activation of the alternative complement pathway, a key component of the innate immune response. By using colominic acid in controlled experiments, researchers can dissect the molecular interactions that prevent complement protein deposition on the bacterial surface.

Colominic acid is also used to study interactions with sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors on immune cells. nih.gov The binding of bacterial polySia to Siglecs can suppress immune cell activation, contributing to the pathogen's survival. nih.gov Using colominic acid allows for precise investigation of these specific receptor-ligand interactions, helping to clarify their role in immune modulation.

The table below summarizes key findings from in vitro studies using colominic acid to investigate immune modulation.

Research AreaKey FindingImplication
Complement Activation Colominic acid inhibits the deposition of complement components on surfaces.Mimics the ability of encapsulated bacteria to prevent opsonization and subsequent phagocytosis.
Immune Cell Receptor Binding Colominic acid binds to inhibitory Siglec receptors on immune cells.Demonstrates a mechanism by which pathogens can suppress immune responses. nih.gov
Pathogen Mimicry Serves as a model for the polysialic acid capsules of pathogens like N. meningitidis and E. coli K1. nih.govEnables the study of immune evasion strategies in a controlled, non-infectious system.

Development of Reagents and Tools for Glycan-Binding Protein Studies

The well-defined structure of colominic acid makes it an excellent scaffold for the development of specialized reagents to study glycan-binding proteins (GBPs), such as lectins and antibodies. nih.gov By chemically modifying colominic acid, researchers can create probes and tools for a variety of applications.

For instance, colominic acid can be immobilized on surfaces, such as magnetic beads or chromatography resins, to create affinity matrices. nih.gov These matrices are used to isolate and purify polySia-binding proteins from complex biological samples like cell lysates or serum. nih.gov A catalytically inactive form of the polySia-specific enzyme EndoN, when immobilized, has been used to enrich polysialylated proteins for identification. nih.gov

Colominic acid can also be labeled with fluorescent tags or biotin (B1667282) to create probes for use in techniques like flow cytometry, immunohistochemistry, or glycan microarrays. vectorlabs.com These probes allow for the detection and quantification of polySia-binding proteins on cell surfaces or within tissues. Glycan microarrays, where different glycans are printed onto a slide, can include colominic acid to screen for proteins that specifically recognize α-2,8-linked polySia. This is particularly useful for identifying and characterizing the binding specificity of Siglecs and other lectins. nih.gov The binding affinity of these interactions can be quantified using techniques like surface plasmon resonance (SPR), where colominic acid is immobilized on a sensor chip. csuohio.edu

Application in Bioengineering and Material Science Research (conceptual)

The unique physicochemical properties of colominic acid—high hydrophilicity, negative charge, and biocompatibility—make it an attractive candidate for conceptual applications in bioengineering and material science research. nih.govrsc.org

Surface Modification for Biocompatibility Enhancement in Research Materials

A significant challenge in the use of biomaterials for research applications, such as biosensors or cell culture platforms, is non-specific protein adsorption, or bio-fouling. researchgate.net When materials are exposed to biological fluids, proteins quickly adsorb to the surface, which can interfere with the intended function of the device. mdpi.com

Conceptually, colominic acid can be used to create anti-fouling surface coatings. nih.govresearchgate.net Its highly hydrophilic nature allows it to attract and organize a layer of water molecules, forming a physical and energetic barrier that repels protein adsorption. mdpi.comnih.gov This "stealth" property can enhance the biocompatibility and performance of research materials. rsc.org For example, coating a biosensor surface with colominic acid could reduce background noise and improve the signal-to-noise ratio by preventing non-specific binding. researchgate.net

Component in Hydrogel and Nanomaterial Fabrication for Experimental Platforms

Colominic acid's structure as a natural polymer lends itself to the fabrication of advanced biomaterials for research platforms, such as hydrogels and nanomaterials.

Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix, providing a more physiologically relevant environment for 3D cell culture studies. nih.govmdpi.com Colominic acid can be chemically cross-linked to form such hydrogels. The mechanical properties of these hydrogels, such as stiffness, could potentially be tuned to match those of specific tissues, allowing researchers to study how mechanical cues influence cell behavior. mdpi.com

In nanomaterial research, colominic acid can be used as a surface coating for nanoparticles to improve their stability and biocompatibility in experimental systems. rsc.org Coating nanoparticles with colominic acid can prevent their aggregation in biological media and reduce their uptake by macrophages, which is useful for creating long-circulating probes for in vivo imaging research. rsc.org Studies have shown that colominic acid-coated upconversion nanoparticles exhibit low non-specific protein adsorption, low cytotoxicity, and prolonged circulation times in animal models, validating their potential for bioimaging applications. rsc.org

Utilization in Immunoassay Development and Antibody Production (as an antigen/mimic)

The antigenic properties of colominic acid are central to its use in producing specific antibodies and developing immunoassays to detect polysialic acid. Due to its structural mimicry of polySia on vertebrate glycoproteins like NCAM, it can be used as an immunogen to elicit an antibody response. thermofisher.comnih.gov

These antibodies are instrumental in various immunoassays for detecting and quantifying polysialic acid in biological samples. The monoclonal antibody known as clone 735 (mAb735), for instance, was generated using homopolymers of α2,8-linked sialic acid from E. coli K1—effectively, colominic acid—as the immunogen. thermofisher.com This antibody and others like it are widely used to identify the expression of polySia on cells and tissues, providing insights into processes ranging from neural development to cancer progression. nih.govnih.gov

Furthermore, colominic acid functions as a critical reagent within certain immunoassays. In the context of vaccine research for Neisseria meningitidis serogroup B (MenB), which has a capsule structurally identical to colominic acid, it has been used as an absorbent. nih.gov In serum bactericidal antibody (SBA) assays, colominic acid can be added to absorb and inhibit anticapsular antibodies, allowing researchers to measure the response to other vaccine antigens. nih.gov This application demonstrates its utility as a specific antigenic mimic to dissect complex immune responses.

Below is a table summarizing key antibodies generated using colominic acid or its structural equivalent as an antigen and their applications in immunoassays.

Antibody CloneImmunogenIsotypeApplications
mAb735 Homopolymers of α2,8-linked sialic acid from E. coli K1 thermofisher.comMouse IgG2a thermofisher.commybiosource.comWestern Blot (WB), Immunohistochemistry (IHC), Flow Cytometry, Immunoprecipitation (IP) thermofisher.comcreativebiolabs.net
HIgM12 Binds to polysialic acid attached to NCAM nih.govHuman IgMImmunofluorescence, Neurite Outgrowth Assays nih.gov
12E3 Recognizes non-reducing terminal residue of oligoSia/polySia frontiersin.orgIgMImmunoassays requiring recognition of terminal polySia structures frontiersin.org

This table is interactive. Users can sort columns to compare different aspects of the antibodies and their uses.

Construction of Glycan Arrays and Microarrays for Ligand Discovery

Glycan arrays are powerful high-throughput tools for investigating the interactions between carbohydrates and proteins, such as lectins, antibodies, or cellular receptors. wikipedia.org These platforms consist of a series of defined glycan structures immobilized on a solid surface, allowing for the rapid screening of numerous potential binding events simultaneously. nih.gov

Colominic acid and other polysialic acid structures are important components for the construction of specialized glycan arrays. By immobilizing colominic acid onto a microarray surface, researchers can create a tool specifically designed to identify and characterize proteins that bind to polysialic acid. nih.gov This is crucial for discovering novel ligands and understanding the biological pathways regulated by polySia.

The process of ligand discovery using such an array involves incubating the microarray with a sample containing potential binding partners, which could be a purified protein, a cell lysate, or even whole viruses. wikipedia.orgnih.gov Binding events are typically detected using a fluorescence-based method. For example, a protein of interest might be labeled with a fluorescent tag, or a fluorescently labeled secondary antibody that recognizes the protein can be used. nih.gov

The applications for these colominic acid-containing arrays are diverse:

Identifying Novel Receptors: Screening cell lysates to discover previously unknown receptors or binding proteins for polysialic acid.

Characterizing Antibody Specificity: Testing the binding specificity of newly developed anti-polySia antibodies against various lengths of sialic acid chains. wikipedia.org

Studying Host-Pathogen Interactions: Investigating how pathogenic bacteria or viruses that recognize sialic acids interact with long-chain polysialic acid structures. nih.gov

The findings from these microarray experiments can reveal new biological interactions and provide leads for therapeutic development. nih.gov

Microarray TypePrincipleRole of Colominic AcidApplication Example
Defined Glycan Array Immobilized, structurally defined glycans are screened for protein binding. wikipedia.orgServes as a specific, immobilized ligand representing polysialic acid.Identifying the binding specificity of Siglecs (sialic acid-binding immunoglobulin-type lectins) to polySia chains of varying lengths. frontiersin.org
Shotgun Glycan Array A complex mixture of natural glycans from a specific tissue or cell type is immobilized and screened. nih.govCan be used as a standard or control to validate binding to polySia structures within the complex mixture.Characterizing the glycan binding profile of human serum antibodies. nih.gov
Small-Molecule Microarray (SMM) Immobilized small molecules are screened for protein binding. nih.govOligomers of colominic acid can be printed as "small molecules" to probe for binding partners.Discovery of small-molecule probes that can modulate the function of polySia-binding proteins. nih.gov

This table is interactive, allowing for sorting and comparison of different microarray technologies and their applications related to colominic acid.

Emerging Research Areas and Future Perspectives on Colominic Acid

Unraveling Novel Biological Roles in Underexplored Systems

Beyond its established functions, research is beginning to uncover the roles of colominic acid and other polysialic acids in less-explored biological contexts, particularly in regenerative medicine and tissue engineering. The biocompatible and biodegradable nature of polySia makes it an attractive candidate for creating scaffolds that support cell growth and tissue repair. nih.gov

Recent investigations have focused on its application in nerve regeneration. Studies have demonstrated that polySia can be used as a coating material for mammalian cell cultivation and as a component in synthetic conduits for peripheral nerve grafts. nih.govnih.gov In vivo studies using rat sciatic nerve gap models have shown that complementing nerve grafts with K1-polySia can significantly improve structural nerve regeneration. nih.gov This suggests a novel role for exogenous colominic acid in providing guidance cues and creating a supportive microenvironment for neural repair, an area that remains a significant clinical challenge. nih.gov The development of polySia-based hydrogels is a key focus, aiming to create three-dimensional scaffolds that mimic the native extracellular matrix for nervous tissue reconstruction. tib.euresearchgate.net

The table below summarizes key findings from studies exploring colominic acid (polysialic acid) in the context of tissue engineering.

Research AreaSystem/ModelKey FindingsReference(s)
Cell Culture Coating Hep-G2 (liver cell line), PC-12 (neurobiological cell line)PSA coating is comparable to established materials like collagen I and poly-L-lysine in supporting cell viability and attachment. nih.gov
Peripheral Nerve Regeneration Rat sciatic nerve gap (10 mm and 13 mm)K1-polySia complementation in synthetic nerve grafts improved structural nerve regeneration. nih.gov
Hydrogel Scaffolds In vitro modelsPolySia can be chemically modified to form hydrogels that are enzymatically degradable and support cell growth (e.g., PC12 cells) when coated with adhesion molecules. tib.euresearchgate.net

Exploration of Interactions with Uncharacterized Host and Microbial Factors

The biological effects of colominic acid are mediated through its interactions with various host and microbial proteins. While its modulation of NCAM function is the most characterized interaction, the full spectrum of its binding partners is still being elucidated. wikipedia.org Emerging research is focused on identifying and characterizing novel interactions that could explain its diverse roles in immunity, inflammation, and pathogenesis.

In mammals, several proteins beyond NCAM have been identified as carriers of polysialic acid, suggesting a broader regulatory role for this glycan. frontiersin.org These interactions are crucial for various cellular processes, including immune cell trafficking and signaling. For instance, the polysialylation of the chemokine receptor CCR7 is essential for its function in directing dendritic cell migration to lymph nodes. frontiersin.org Similarly, polySia has been found on other cell surface proteins like the E-selectin ligand-1 (ESL-1) and neuropilin-2 (NRP2), implying functions in cell adhesion and signaling pathways that are still being fully explored. wikipedia.orgfrontiersin.org The identification of these carriers opens up new avenues to investigate how colominic acid-like structures modulate specific physiological and pathological processes.

Further research is needed to fully characterize the functional consequences of these interactions and to identify the complete "polySialome" in different cell types and conditions.

Identified PolySia Carrier ProteinPrimary Function(s)System/Cell TypePotential Role of PolysialylationReference(s)
Neural Cell Adhesion Molecule (NCAM) Neuronal development, synaptic plasticityNeurons, glial cells, some tumorsModulation of cell-cell adhesion wikipedia.orgfrontiersin.org
Chemokine Receptor CCR7 Immune cell traffickingDendritic cells, T-cellsRegulation of ligand recognition and cell migration frontiersin.org
Neuropilin-2 (NRP2) Axon guidance, angiogenesisNeurons, endothelial cellsModulation of signaling pathways wikipedia.orgfrontiersin.org
Synaptic Cell Adhesion Molecule-1 (SynCAM-1) Synapse formation and functionNeuronsRegulation of synaptic adhesion wikipedia.org
Voltage-gated Sodium Channel (α-subunit) Nerve impulse propagationSkeletal muscleModulation of channel function frontiersin.org
CD36 Scavenger Receptor Fatty acid uptake, immune recognitionMacrophages, platelets, endothelial cellsUnknown wikipedia.org
E-selectin ligand 1 (ESL-1) Leukocyte rolling and adhesionMyeloid cellsModulation of cell adhesion frontiersin.org

Advancements in High-Throughput Synthesis and Derivatization Strategies

A deeper understanding and broader application of colominic acid rely on the ability to produce structurally defined oligomers and derivatives. Traditional methods of production and modification can be time-consuming. google.com Consequently, significant effort is being directed toward developing high-throughput and chemoenzymatic strategies for synthesis and derivatization.

Combinatorial chemoenzymatic methods are emerging as powerful tools for generating libraries of sialosides. nih.govucsd.edu These systems often use a one-pot, multi-enzyme approach, combining a sialic acid aldolase (B8822740), a CMP-sialic acid synthetase, and a sialyltransferase to synthesize various sialylated structures in a high-throughput format, such as 96-well plates. nih.govucsd.edu This allows for the rapid production of diverse molecules to screen for binding specificity with proteins like lectins and Siglecs (sialic acid-binding immunoglobulin-like lectins). nih.gov

Furthermore, advancements in chemical derivatization are crucial for improving the analysis of colominic acid by chromatography and mass spectrometry. nih.gov Sialic acid residues are notoriously unstable during analysis, and derivatization helps to stabilize them and improve detection sensitivity. nih.govjst.go.jp Recent methods focus not only on stabilization but also on enabling the differentiation of sialic acid linkages (e.g., α-2,3- vs. α-2,6- vs. α-2,8-). rsc.org

Derivatization StrategyPurposeAnalytical Method(s)Key Advantage(s)Reference(s)
Ethyl Esterification / Amidation Stabilization of carboxyl groupReversed-Phase Liquid Chromatography (RPLC), Mass Spectrometry (MS)Prevents loss of sialic acid during analysis. acs.org
Linkage-selective Derivatization Stabilization and linkage differentiation (e.g., α2,3- vs α2,6-)Mass Spectrometry (MS)Allows for discrimination and relative quantification of isomeric structures. rsc.org
Fluorescent Labeling (e.g., DMB) High-sensitivity detectionHigh-Performance Liquid Chromatography (HPLC)Enables quantification of chain length and composition. wikipedia.org
Permethylation Stabilization and improved fragmentationMass Spectrometry (MS)Increases ion signal and provides detailed structural information from fragmentation patterns. nih.gov

Development of Integrated Glycomics and Glycoproteomics Platforms for Comprehensive Analysis

The structural complexity and heterogeneity of colominic acid and its conjugates necessitate sophisticated analytical platforms. Integrated glycomics and glycoproteomics approaches, which combine advanced separation techniques with high-resolution mass spectrometry, are becoming indispensable for the comprehensive analysis of polysialylation. nih.gov

Glycomics focuses on characterizing the full complement of glycans in a biological system, while glycoproteomics identifies the specific sites of glycosylation on proteins and the structures of the attached glycans. nih.gov For colominic acid, these platforms are used to determine chain length distribution, linkage types, and the specific asparagine (N-linked) or serine/threonine (O-linked) residues on a protein that are polysialylated. nih.govscispace.com

A significant challenge in glycoproteomics is the detection of large, negatively charged polySia chains by standard mass spectrometry workflows. nih.gov An emerging strategy involves the use of mild acid hydrolysis to remove the polySia chain while leaving the underlying glycan structure intact. By comparing the glycopeptide profiles before and after hydrolysis, researchers can infer the sites and occupancy of polysialylation. nih.govscispace.com These advanced methods are crucial for understanding how polysialylation is regulated and how it affects protein function in detail.

Potential for Designing Advanced Glycomimetics and Glyco-engineered Systems for Research Purposes

The unique biological functions of colominic acid have inspired the development of advanced glycomimetics and glyco-engineered systems for research and therapeutic purposes. These tools are designed to mimic or manipulate polysialylation to probe its biological roles and exploit its properties.

Glycomimetics: Small molecules or modified polymers that mimic the structure and function of polySia are being developed. For instance, a polySia glycomimetic has been shown to promote functional recovery and plasticity after spinal cord injury in animal models, likely by modulating the local cellular environment to be more permissive for regeneration. nih.gov Small molecule inhibitors, such as 8-keto-sialic acid, are being explored as metabolic glycoengineering tools to selectively reduce the synthesis of polySia on cells, providing a way to study the consequences of its downregulation. biorxiv.org

Glyco-engineered Systems: The biosynthesis of colominic acid and other glycans can be reconstituted in laboratory strains like E. coli. nih.govbiorxiv.org This bacterial glycoengineering allows for the production of customized glycomolecules, including conjugate vaccines and glycoproteins with non-native glycans. nih.gov Furthermore, purified bacterial polysialyltransferases can be used as enzymatic tools to add polySia to the surface of various cell types in vitro and in vivo. nih.gov This "glyco-decorating" technique allows researchers to directly investigate the effects of gaining polySia on processes like cell-cell adhesion, neurite outgrowth, and cell migration. nih.gov These approaches provide powerful platforms for dissecting the function of polysialylation and developing novel biomaterials and therapeutics. nih.gov

Q & A

Q. Q1. What experimental methods are recommended for structural characterization of colominic acid (sodium salt)?

Answer: Colominic acid (sodium salt) is a polymer of α-2,8-linked N-acetylneuraminic acid residues. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): For identifying glycosidic linkages and confirming the α-2,8 sialic acid polymerization pattern.
  • Mass Spectrometry (MS): To determine molecular weight distribution and validate purity.
  • Solubility Testing: The compound dissolves in water at 50 mg/mL, as per its physicochemical profile .
  • InChI Key Analysis: Use the provided InChI key (IPYNPWIUCZLARC-UHFFFAOYSA-N) to cross-reference structural databases .

Q. Q2. How can researchers optimize solubility and stability of colominic acid (sodium salt) in aqueous solutions?

Answer:

  • Buffer Selection: Use neutral pH buffers (e.g., phosphate-buffered saline) to avoid depolymerization.
  • Temperature Control: Store solutions at -20°C for long-term stability, as the compound degrades at room temperature .
  • Avoid Contaminants: Use LC-MS-grade water and salts to minimize interference from contaminants (e.g., ammonium bicarbonate) .

Advanced Research Questions

Q. Q3. How does enzymatic hydrolysis of colominic acid (sodium salt) inform its functional analysis?

Answer:

  • Enzyme Selection: Use α-2,8-sialidases (e.g., BlSia42 from Bifidobacterium longum) to cleave glycosidic bonds. Monitor hydrolysis via thin-layer chromatography (TLC) and quantify free sialic acid using spectrophotometry .
  • Kinetic Studies: Time-course experiments reveal substrate conversion rates (e.g., 36-hour hydrolysis yields ~80% sialic acid) .
  • Data Interpretation: Compare hydrolysis profiles to infer polymer chain length and branching.

Q. Q4. What role does colominic acid (sodium salt) play in protein polysialylation studies?

Answer:

  • Substrate for Enzymes: It serves as a donor substrate for CMP-NeuAc:(NeuAcα2→8)n acyltransferases, enabling in vitro polysialylation of glycoproteins .
  • Functional Assays: Use fluorescence-labeled colominic acid to track enzyme activity or study bacterial cell wall interactions .
  • Contradictions: Some studies report variability in enzyme specificity; validate with orthogonal methods (e.g., Western blotting using anti-polysialic acid antibodies).

Q. Q5. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. immunostimulatory effects)?

Answer:

  • Dose-Dependent Effects: Low concentrations (≤10 µg/mL) may suppress pro-inflammatory cytokines, while higher doses (>50 µg/mL) activate immune cells .
  • Purity Considerations: Batch-to-batch variability in polymer length (due to extraction methods) impacts bioactivity. Characterize each batch via gel electrophoresis .
  • Experimental Controls: Include endotoxin-free controls to rule out LPS contamination, which mimics immunostimulatory effects .

Q. Q6. What advanced techniques are used to assess colominic acid’s role in bacterial pathogenesis?

Answer:

  • Genetic Knockout Models: Compare wild-type and neuD (sialic acid biosynthesis gene)-deficient E. coli strains to study colominic acid’s role in immune evasion .
  • Surface Plasmon Resonance (SPR): Measure binding affinity to host receptors (e.g., Siglecs) to elucidate molecular interactions .
  • Animal Models: Use murine infection models to correlate colominic acid expression with virulence .

Methodological Considerations

Q. Q7. How to design experiments for synthesizing colominic acid derivatives with modified biological activity?

Answer:

  • Chemical Modification: Introduce functional groups (e.g., fluorescent tags, biotin) at the reducing end via reductive amination .
  • Enzymatic Tailoring: Use sialyltransferases to add or remove sialic acid residues, altering chain length .
  • Analytical Validation: Confirm modifications using MALDI-TOF MS and ion-exchange chromatography .

Q. Q8. What strategies mitigate challenges in quantifying colominic acid in complex biological matrices?

Answer:

  • Sample Preparation: Pre-treat samples with proteases to remove interfering proteins.
  • Chromatography: Use hydrophilic interaction liquid chromatography (HILIC) coupled with charged aerosol detection (CAD) for sensitive quantification .
  • Standard Curves: Prepare polymer-length-matched standards to account for detection variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.